molecular formula C15H14BrNO2 B1349745 N-benzyl-2-bromo-5-methoxybenzamide CAS No. 336129-03-4

N-benzyl-2-bromo-5-methoxybenzamide

Cat. No.: B1349745
CAS No.: 336129-03-4
M. Wt: 320.18 g/mol
InChI Key: ZTQDKVCSMRLZLZ-UHFFFAOYSA-N
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Description

N-benzyl-2-bromo-5-methoxybenzamide is a chemical compound of interest in agricultural chemistry research. It belongs to a class of N-benzyl-2-methoxybenzamides that have been identified as a novel scaffold for the development of bleaching herbicides . Studies on closely related analogs have demonstrated that these compounds can cause a characteristic bleaching effect in plants by interfering with the biosynthesis of essential pigments and plastoquinone, a key component in the electron transport chain . The structure-activity relationship (SAR) for this chemical class indicates that a methoxy group at the 2-position of the benzoyl ring is crucial for herbicidal activity . The specific bromo and methoxy substitutions on the benzamide core are typical of structures investigated for their potency in disrupting plant metabolic pathways. Researchers are exploring these compounds as potential herbicides that target the plastoquinone biosynthesis pathway, with some analogs showing post-emergence herbicidal activity comparable to commercial standards . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-bromo-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-19-12-7-8-14(16)13(9-12)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQDKVCSMRLZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368972
Record name Benzamide, 2-bromo-5-methoxy-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336129-03-4
Record name Benzamide, 2-bromo-5-methoxy-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of N-benzyl-2-bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-2-bromo-5-methoxybenzamide (CAS: 336129-03-4)[1] is a highly functionalized aromatic compound widely utilized in medicinal chemistry and advanced organic synthesis. Featuring an ortho-halogenated benzamide core, this molecule serves as a critical intermediate for the construction of complex polycyclic scaffolds, such as phenanthridinones, via transition-metal-catalyzed cross-coupling[2]. This technical guide provides a comprehensive breakdown of its physicochemical properties, molecular composition, and a self-validating mechanistic workflow for its synthesis.

Physicochemical Properties & Molecular Formula

Understanding the exact elemental composition and mass distribution of this compound is essential for accurate mass spectrometry (MS) validation and stoichiometric calculations during synthesis[2]. The molecule consists of a central benzamide moiety substituted with a bromine atom, a methoxy group, and an N-benzyl chain.

Table 1: Core Physicochemical Identifiers
PropertyValue
Chemical Name This compound
Molecular Formula C15H14BrNO2
Molecular Weight 320.18 g/mol
Exact Mass (Monoisotopic) 319.0208 Da
CAS Registry Number 336129-03-4
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Table 2: Elemental Composition Breakdown
ElementAtom CountMass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 15180.1656.27%
Hydrogen (H) 1414.114.41%
Bromine (Br) 179.9024.96%
Nitrogen (N) 114.014.37%
Oxygen (O) 232.009.99%

Mechanistic Synthesis Workflow

The most efficient and atom-economical route to synthesize this compound involves a two-step sequence: the activation of 2-bromo-5-methoxybenzoic acid followed by nucleophilic amidation with benzylamine[2][3].

Causality in Reagent Selection
  • Activation via Thionyl Chloride (SOCl2): Carboxylic acids are inherently poor electrophiles due to resonance stabilization. Thionyl chloride converts the hydroxyl group of the acid into a highly reactive acyl chloride. This transformation is entropically driven to completion by the evolution of SO2 and HCl gases, ensuring a near-quantitative yield of the electrophilic intermediate[3].

  • Base Scavenging via DIPEA: During the nucleophilic attack of benzylamine on the acyl chloride, one equivalent of HCl is generated. If left unneutralized, this HCl will protonate the remaining benzylamine, rendering it non-nucleophilic and capping the theoretical yield at 50%. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to scavenge the HCl, ensuring complete conversion without competing for the electrophile.

Step-by-Step Experimental Protocol

The following self-validating protocol ensures high purity and yield:

Step 1: Acyl Chloride Formation

  • Charge a dry, argon-purged round-bottom flask with 2-bromo-5-methoxybenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the formation of the active Vilsmeier-Haack intermediate.

  • Reflux the mixture for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) by quenching a small reaction aliquot in methanol to observe the corresponding methyl ester.

  • Concentrate the mixture under reduced pressure to remove the solvent and unreacted SOCl2, yielding the crude 2-bromo-5-methoxybenzoyl chloride.

Step 2: Nucleophilic Amidation

  • Redissolve the crude acyl chloride in anhydrous DCM and cool the vessel to 0 °C[3].

  • Add DIPEA (2.0 eq) followed by the dropwise addition of benzylamine (1.1 eq)[3].

  • Allow the reaction to warm to room temperature and stir for 4 hours until complete consumption of the acyl chloride is observed.

Step 3: Aqueous Workup and Purification

  • Quench the reaction with deionized water. Wash the organic layer sequentially with 1N HCl (to remove excess benzylamine and DIPEA), saturated aqueous NaHCO3 (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Recrystallize the crude solid from an ethyl acetate/hexanes gradient to afford pure this compound.

Visualizing the Synthetic Workflow

The logical progression of the synthesis, including intermediate states and purification steps, is mapped below.

ExperimentalWorkflow Step1 1. Carboxylic Acid Activation Reagent: SOCl2 Substrate: 2-bromo-5-methoxybenzoic acid Step2 2. Nucleophilic Amidation Reagent: Benzylamine, DIPEA Intermediate: Acyl Chloride Step1->Step2 Reflux, 2h Vacuum Distillation Step3 3. Aqueous Workup Action: Wash with 1N HCl & Brine Purpose: Remove salts/excess amine Step2->Step3 0°C to RT, 4h DCM Solvent Step4 4. Purification Action: Recrystallization Target: this compound Step3->Step4 Organic Layer Dried over MgSO4

Step-by-step experimental workflow for the synthesis and purification of the target benzamide.

Downstream Applications in Drug Development

The strategic placement of the bromo and methoxy substituents on the benzamide core makes this molecule a privileged scaffold. The ortho-bromo group acts as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) and intramolecular C-H activation to form rigidified heterocycles like isoquinolinones[2]. Concurrently, the methoxy group serves as an electron-donating moiety that can modulate the electronic properties of the aromatic ring, often enhancing the binding affinity of the resulting drug candidates to their biological targets.

References

  • Title: 3-Bromo-5-methoxy-N-methylbenzamide | Research Chemical Source: BenchChem URL
  • Title: 2-Bromo-5-hydroxybenzaldehyde (2973-80-0)
  • Title: WO2005110992A1 - Amido compounds and their use as pharmaceuticals Source: Google Patents URL

Sources

Solvation Dynamics and Solubility Profiling of N-benzyl-2-bromo-5-methoxybenzamide in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery, the transition from in silico hit identification to in vitro biological evaluation is frequently bottlenecked by compound solubility. N-benzyl-2-bromo-5-methoxybenzamide (CAS: 336129-03-4) represents a highly versatile, substituted benzamide scaffold frequently utilized as a building block in medicinal chemistry[1]. While its lipophilic substituents (bromo and benzyl groups) enhance target binding affinity, they concurrently drive poor aqueous solubility.

Dimethyl sulfoxide (DMSO) serves as the universal solvent for High-Throughput Screening (HTS) and Fragment-Based Screening (FBS) stock solutions[2]. This whitepaper provides an in-depth mechanistic analysis of the solvation properties of this compound in DMSO, offering a self-validating experimental protocol for thermodynamic solubility quantification.

Thermodynamic Principles of DMSO Solvation

To understand how to optimally handle this compound, one must analyze the causality behind its solvent-solute interactions. DMSO is a polar aprotic solvent with a high dielectric constant (


) and a strong dipole moment.

The solubility of this compound in DMSO is governed by specific structural features:

  • Hydrogen Bond Donation: The secondary amide N-H acts as a potent hydrogen bond donor. DMSO, featuring a highly polarized S=O bond, is an exceptional hydrogen bond acceptor. This specific interaction provides the primary thermodynamic driving force for disrupting the compound's solid crystal lattice.

  • Lipophilic Solvation: The bulky N-benzyl ring and the 2-bromo substituent significantly increase the molecule's overall lipophilicity (predicted LogP > 3.5). While these features cause water molecules to form highly ordered, entropically unfavorable clathrate structures (hydrophobic effect), DMSO's methyl groups engage in favorable Van der Waals and dipole-induced dipole interactions with these aromatic systems.

Solvation_Dynamics Compound N-benzyl-2-bromo- 5-methoxybenzamide H_Donor Amide N-H (H-Bond Donor) Compound->H_Donor Structural Feature Lipophilic Bromo & Benzyl Groups (Lipophilic) Compound->Lipophilic Structural Feature DMSO DMSO Solvent (H-Bond Acceptor) H_Donor->DMSO Strong H-Bonding Lipophilic->DMSO Dipole Interactions Complex Stable Solvation Complex (>10 mM Solubility) DMSO->Complex Thermodynamic Equilibrium

Fig 1: Solvation thermodynamics of this compound in DMSO.

Physicochemical & Solvation Parameters

Quantitative predictive models for DMSO solubility indicate that compounds with fewer than three hydrogen bond donors and moderate molecular weights typically achieve >10 mM solubility, which is the standard threshold for HTS stock solutions[2],[3].

Physicochemical ParameterEstimated ValueImpact on DMSO Solvation
Molecular Weight ~320.18 g/mol Favorable; easily accommodated within the DMSO solvation shell.
H-Bond Donors 1 (Amide N-H)Highly favorable; forms strong directional bonds with DMSO oxygen.
H-Bond Acceptors 2 (C=O, Methoxy -O-)Neutral in neat DMSO; critical for aqueous co-solvent mixtures.
Lipophilicity (LogP) ~3.5 - 4.0Favorable for DMSO; heavily restricts aqueous solubility.
Target Stock Concentration 10 - 50 mMEasily achievable based on benzamide derivative models[4].

Self-Validating Experimental Protocol: Thermodynamic Solubility

Standard kinetic solubility assays (e.g., simple vortexing and UV-Vis) are prone to false readouts due to supersaturation and nano-precipitate light scattering. As a Senior Application Scientist, I mandate a self-validating thermodynamic protocol utilizing quantitative NMR (qNMR).

This method is self-validating because qNMR not only quantifies the exact molar concentration of the dissolved compound but simultaneously verifies its structural integrity, ensuring that no degradation (e.g., transamidation or hydrolysis from trace water) has occurred during the 24-hour equilibration phase[3].

Step-by-Step Methodology
  • Solid Dispensing: Accurately weigh 3.2 mg of this compound into a low-binding microcentrifuge tube. (Causality: 3.2 mg in 100 µL DMSO targets a ~100 mM supersaturated state to force equilibrium).

  • Solvent Addition: Add 100 µL of 100% anhydrous DMSO-d6 containing a known concentration of an internal standard (e.g., 1 mM DSS or maleic acid).

  • Kinetic Disruption: Vortex vigorously for 2 minutes, followed by bath sonication for 10 minutes at 25°C. (Causality: Sonication breaks down macro-aggregates, maximizing the surface area for solvent interaction[4]).

  • Thermodynamic Equilibration: Incubate the suspension on an orbital shaker at 25°C for 24 hours. (Causality: This ensures the system transitions from a transient kinetic state to true thermodynamic equilibrium between the crystal lattice and the solvated molecules).

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes. Carefully aspirate the supernatant without disturbing the pellet.

  • qNMR Acquisition & Validation: Transfer the supernatant to an NMR tube. Acquire a 1H-NMR spectrum. Compare the integration of the distinct methoxy protons (singlet, ~3.8 ppm) or benzyl protons against the internal standard to calculate exact solubility. Simultaneously, verify the absence of unexpected peaks to confirm chemical stability.

Protocol_Workflow Step1 1. Weigh Solid Compound (Analytical Balance) Step2 2. Add 100% DMSO-d6 (Target: >10 mM) Step1->Step2 Step3 3. Vortex & Sonicate (Kinetic Dissolution) Step2->Step3 Step4 4. Equilibrate 24h at 25°C (Thermodynamic State) Step3->Step4 Step5 5. Centrifuge at 10,000 x g (Phase Separation) Step4->Step5 Step6 6. qNMR Analysis (Quantification & Integrity) Step5->Step6

Fig 2: Self-validating experimental workflow for thermodynamic DMSO solubility profiling.

Assay Translation: Mitigating the "Solvent Crash"

A compound may exhibit excellent solubility in 100% DMSO (>50 mM), but the ultimate goal is biological evaluation in aqueous media. Diluting a highly concentrated DMSO stock of this compound into an aqueous buffer often induces a "solvent crash" (precipitation), which leads to false-negative assay results[4].

Optimization Strategies for Biological Assays
  • Maintain Low Final DMSO Concentration: Ensure the final assay concentration of DMSO remains below 0.5% - 1.0% (v/v) to prevent cellular toxicity while maintaining compound solubility[4].

  • Intermediate Dilutions: Do not spike 100% DMSO stock directly into the final aqueous buffer. Create an intermediate dilution cascade in 50% DMSO / 50% Buffer, allowing the compound's hydration shell to form gradually.

  • Formulation Additives: If precipitation persists at the working concentration (e.g., 10 µM), utilize formulation strategies such as complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) or the addition of mild non-ionic surfactants like Tween-80 (0.01% - 0.1% w/v)[4].

References

  • MDPI. "DMSO Solubility Assessment for Fragment-Based Screening." Molecules. Available at:[Link]

  • PMC / NIH. "Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." National Institutes of Health. Available at: [Link]

Sources

N-Benzyl-2-bromo-5-methoxybenzamide: A Divergent Scaffold for Heterocyclic & Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzyl-2-bromo-5-methoxybenzamide scaffold represents a "privileged structure" in modern medicinal chemistry. It serves not merely as a final target, but as a high-value divergent intermediate . Its structural utility lies in the orthogonality of its functional groups: the amide linker provides hydrogen-bonding capability and a vector for lipophilic (benzyl) exploration, while the ortho-bromo substituent acts as a reactive "handle" for transition-metal-catalyzed cyclizations or cross-couplings.

This guide details the synthesis, characterization, and downstream application of this scaffold, specifically focusing on its transformation into isoquinolin-1(2H)-ones (poly-ADP-ribose polymerase [PARP] inhibitor pharmacophores) and biaryl D2/D3 receptor modulators.

Part 1: Structural Analysis & Pharmacophore Mapping

The scaffold is defined by three critical structural zones that dictate its chemical reactivity and biological potential.

ZoneStructural FeatureElectronic/Steric RoleSynthetic Utility
Zone A 2-Bromo Substituent Ortho-position steric bulk; Aryl halide electrophile.Primary Handle: Site for Pd-catalyzed oxidative addition. Enables intramolecular Heck cyclization or Suzuki/Buchwald couplings.
Zone B 5-Methoxy Group Electron Donating Group (EDG); Para to the bromine.Electronic Tuner: Increases electron density of the aromatic ring. Modulates metabolic stability (preventing oxidation at the C5 position) and lipophilicity.
Zone C N-Benzyl Amide Hydrophobic linker; H-bond donor/acceptor.Recognition Element: Mimics the pharmacophore found in dopamine antagonists (e.g., substituted benzamides like sulpiride) and histone deacetylase (HDAC) inhibitors.
Diagram 1: Scaffold Reactivity & Divergence Map

The following diagram illustrates the central role of the scaffold in accessing diverse chemical spaces.

ScaffoldMap Scaffold N-Benzyl-2-bromo- 5-methoxybenzamide (The Core) Isoquin Isoquinolin-1(2H)-ones (PARP/Kinase Inhibitors) Scaffold->Isoquin Intramolecular Heck Cyclization Biaryl 2-Aryl-Benzamides (D2/D3 Antagonists) Scaffold->Biaryl Suzuki-Miyaura Coupling Sultam Benzosultams (Anti-inflammatory) Scaffold->Sultam Sulfonylation & Cyclization

Caption: The central scaffold allows divergence into fused heterocycles (red), biaryls (green), or sultams (yellow) via distinct catalytic pathways.

Part 2: Synthetic Route Design

Two primary routes are recommended depending on the scale and available equipment.

Route A: Acid Chloride Activation (Scale-Up Preferred)

Best for: Multi-gram synthesis where cost-efficiency is paramount. Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate.

Protocol:

  • Activation: Charge a flask with 2-bromo-5-methoxybenzoic acid (1.0 equiv) and anhydrous DCM. Add catalytic DMF (3 drops). Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess SOCl₂.

  • Coupling: Redissolve the crude acid chloride in DCM. Add Benzylamine (1.1 equiv) and Triethylamine (Et₃N) (1.5 equiv) at 0°C.

  • Workup: Stir at RT for 4 hours. Quench with 1M HCl. Wash organic layer with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.[1]

Route B: HATU-Mediated Coupling (Medicinal Chemistry/Library Scale)

Best for: Parallel synthesis or when avoiding corrosive thionyl chloride is necessary.

Protocol:

  • Dissolve 2-bromo-5-methoxybenzoic acid (1.0 equiv) in DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir for 10 minutes to activate the acid (formation of the O-acyl(tetramethyl)uronium salt).

  • Add Benzylamine (1.2 equiv). Stir at RT for 12 hours.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then 1M HCl and Brine. Flash chromatography (Hexane/EtOAc gradient).

Key Analytical Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.8 Hz, 1H, H-3), 7.35–7.25 (m, 5H, Ph-H), 7.05 (d, J=2.9 Hz, 1H, H-6), 6.85 (dd, J=8.8, 2.9 Hz, 1H, H-4), 6.40 (br s, 1H, NH), 4.65 (d, J=5.8 Hz, 2H, CH₂), 3.80 (s, 3H, OMe).

  • MS (ESI): m/z 320/322 [M+H]⁺ (Characteristic 1:1 Br isotope pattern).

Part 3: Downstream Diversification (The "Value" Proposition)

The true value of this scaffold is its conversion into Isoquinolin-1(2H)-ones via Palladium-catalyzed intramolecular cyclization. This reaction constructs the heterocyclic core found in numerous bioactive natural products and drugs.

Experiment: Intramolecular Heck Cyclization

This transformation creates a C-C bond between the aryl bromide and the ortho-position of the benzyl ring (via the amide enolate equivalent or direct C-H activation).

Reaction Scheme Logic:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Carbopalladation: The Pd-Ar species adds across the amide bond (often requiring N-protection or specific ligands) or activates the benzylic C-H.

  • Reductive Elimination: Formation of the fused ring system.

Detailed Protocol:

  • Reagents: Scaffold (1.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: Anhydrous DMF or DMA (degassed).

  • Conditions: Heat to 100–120°C for 16 hours under Argon.

  • Note: The presence of the 5-methoxy group creates an electron-rich aryl ring. While this slightly slows oxidative addition compared to electron-poor rings, the yield is typically high (>80%) due to the favorable thermodynamics of forming the 6-membered lactam ring.

Diagram 2: Mechanistic Pathway (Heck-Type Cyclization)

Mechanism Start Start: this compound OxAdd Intermediate A: Oxidative Addition (Ar-Pd-Br) Start->OxAdd Pd(0) Coord Intermediate B: Amide Coordination/Deprotonation OxAdd->Coord Base (K2CO3) Insert Intermediate C: Migratory Insertion (Ring Closure) Coord->Insert Cyclization Elim Intermediate D: Beta-Hydride Elimination Insert->Elim Product Product: Isoquinolin-1(2H)-one Elim->Product -Pd(0), -HBr

Caption: Step-wise mechanism for the conversion of the benzamide scaffold into the fused isoquinolinone core.

Part 4: Biological Context & Applications[2]

Researchers utilizing this scaffold are typically targeting one of the following therapeutic areas:

  • Dopamine D2/D3 Antagonists:

    • Substituted benzamides (e.g., Remoxipride analogs) are classic antipsychotics. The 5-methoxy group is critical here; it mimics the electronic properties of the pyrrolidine-substituted benzamides, engaging in hydrogen bonding with Serine residues in the receptor pocket.

    • Modification: Perform Suzuki coupling on the Br-position to add heteroaromatics (e.g., pyridine, furan) to extend the pharmacophore into the secondary binding pocket.

  • PARP Inhibitors (Oncology):

    • The isoquinolinone product derived from this scaffold mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes.

    • Modification: The N-benzyl group can be substituted with specific solubilizing tails (e.g., piperazine) to improve bioavailability.

  • Tubulin Polymerization Inhibitors:

    • Benzamides with methoxy-substitution patterns often bind to the Colchicine site of tubulin. The 2-bromo group can be replaced (via coupling) with a trimethoxyphenyl ring to drastically increase potency (IC₅₀ < 50 nM).

References

  • Review of Benzamide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Pd-Catalyzed Cyclization to Isoquinolinones: Roesch, K. R., & Larock, R. C. (2002). Synthesis of Isoquinolin-1(2H)-ones by the Palladium-Catalyzed Cyclization of 2-(1-Alkynyl)benzamides. The Journal of Organic Chemistry, 67(1), 86–94.

  • Benzamide Pharmacophore in Antipsychotics: Rotstein, D. M., et al. (1992). Synthesis and SAR of N-substituted-2-methoxy-5-sulfamoylbenzamides as potent dopamine D2 receptor antagonists. Journal of Medicinal Chemistry, 35(24), 4613–4627.

  • General Heck Reaction Conditions: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

Sources

Technical Monograph: Pharmacological Potential of 2-Bromo-5-Methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the medicinal chemistry and biological potential of 2-bromo-5-methoxybenzamide derivatives. While the benzamide core is a "privileged structure" in drug discovery (found in antipsychotics like sulpiride and HDAC inhibitors like entinostat), the specific 2-bromo-5-methoxy substitution pattern represents a high-value scaffold for Lead Optimization. This guide explores its utility in multi-target directed ligand (MTDL) design, specifically targeting Hedgehog signaling (Oncology) and Sigma-1 receptor modulation (CNS) , alongside its established role as a synthetic intermediate for heterocycle construction.

Part 1: Structural Rationale & SAR Analysis

The biological activity of 2-bromo-5-methoxybenzamide is governed by the specific electronic and steric interplay of its substituents. Unlike the classic 2-methoxy-5-sulfamoyl pattern of dopamine antagonists, this scaffold offers unique binding vectors.

Electronic and Steric Properties
  • 2-Position Bromine (Ortho-Br):

    • Steric Lock: The bulky bromine atom forces the amide bond out of planarity with the phenyl ring, creating a specific "twisted" conformation often required for binding in hydrophobic pockets (e.g., Smoothened receptor).

    • Halogen Bonding: The bromine acts as a sigma-hole donor, capable of forming halogen bonds with carbonyl backbone oxygens in target proteins.

  • 5-Position Methoxy (Meta-OMe):

    • Lipophilicity: Increases logP, enhancing blood-brain barrier (BBB) permeability for CNS targets.

    • H-Bond Acceptor: The oxygen atom serves as a weak hydrogen bond acceptor, critical for anchoring the molecule in the solvent-exposed regions of the active site.

Structure-Activity Relationship (SAR) Visualization

SAR_Analysis Scaffold 2-Bromo-5-Methoxybenzamide Core Br_Group 2-Bromo (Ortho) Scaffold->Br_Group OMe_Group 5-Methoxy (Meta) Scaffold->OMe_Group Amide_Group Amide Linker Scaffold->Amide_Group Twist Torsional Twist (Conformational Lock) Br_Group->Twist Sterics HalogenBond Halogen Bonding (Sigma Hole) Br_Group->HalogenBond Electronic Metabolic Metabolic Handle (O-Demethylation) OMe_Group->Metabolic Lipophilicity Increased LogP (CNS Penetration) OMe_Group->Lipophilicity Linker_Div Diversification Point (N-Substitution) Amide_Group->Linker_Div

Figure 1: SAR Logic of the 2-bromo-5-methoxybenzamide scaffold. The 2-Br provides conformational rigidity, while the 5-OMe modulates pharmacokinetics.

Part 2: Primary Biological Targets

Oncology: Hedgehog Pathway Inhibition

Aberrant Hedgehog (Hh) signaling drives basal cell carcinoma and medulloblastoma.[1] Benzamide derivatives have been identified as inhibitors of the Smoothened (Smo) receptor, a G-protein-coupled receptor-like protein.

  • Mechanism: The 2-methoxybenzamide class binds to the transmembrane domain of Smo. The introduction of the 2-bromo substituent enhances hydrophobic interaction within the transmembrane pocket, preventing the translocation of Smo to the primary cilium.

  • Therapeutic Relevance: Inhibition of Smo blocks the downstream activation of GLI transcription factors, arresting tumor growth.

CNS: Sigma-1 Receptor (σ1R) Modulation

Benzamides are classic ligands for Sigma receptors. The 2-bromo-5-methoxy substitution pattern is explored for Sigma-1 antagonism/agonism .

  • Relevance: σ1R modulators are neuroprotective and investigated for the treatment of neuropathic pain and depression.

  • Binding Mode: The basic nitrogen (if N-substituted with an amine chain) interacts with Asp126, while the brominated phenyl ring occupies the primary hydrophobic pocket.

Part 3: Synthetic Workflow

To access these derivatives for biological screening, a robust synthetic route is required. The following protocol utilizes an acid chloride intermediate for high yields.

Synthesis Protocol: N-Substitution via Acid Chloride

Objective: Synthesis of N-benzyl-2-bromo-5-methoxybenzamide.

Reagents:

  • 2-Bromo-5-methoxybenzoic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (3.0 eq)
    
  • Benzylamine (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2-bromo-5-methoxybenzoic acid in anhydrous DCM.

  • Chlorination: Add thionyl chloride dropwise at

    
    . Add a catalytic amount of DMF (1-2 drops). Reflux for 3 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
  • Evaporation: Remove excess

    
     and solvent under reduced pressure to obtain the crude acid chloride (yellow oil/solid). Do not purify.
    
  • Coupling: Re-dissolve the acid chloride in DCM. Cool to

    
    .
    
  • Addition: Slowly add a solution of benzylamine and triethylamine in DCM. Stir at room temperature for 12 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 4:1).

Synthesis_Workflow Start 2-Bromo-5-Methoxybenzoic Acid Reagent1 SOCl2, DMF (cat), Reflux Start->Reagent1 Intermediate Acid Chloride Species (Reactive Electrophile) Reagent1->Intermediate Reagent2 Amine (R-NH2), Et3N, DCM Intermediate->Reagent2 Product 2-Bromo-5-Methoxybenzamide Derivative Reagent2->Product Workup Wash: HCl -> NaHCO3 -> Brine Product->Workup

Figure 2: Synthetic pathway for benzamide formation via Schotten-Baumann conditions.

Part 4: Pharmacological Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT)

Used to evaluate the anticancer potential (e.g., against MCF-7 or HeLa lines).

Protocol:

  • Seeding: Seed cancer cells in 96-well plates at a density of

    
     cells/well in DMEM media. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Dissolve the 2-bromo-5-methoxybenzamide derivative in DMSO. Prepare serial dilutions (0.1

    
     to 100 
    
    
    
    ). Add to wells (Final DMSO concentration < 0.5%).
  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 20

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate media and add 150

    
     of DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression.
    
Sigma-1 Receptor Binding Assay

Used to determine affinity (


) for CNS applications.

Protocol:

  • Membrane Prep: Prepare membranes from guinea pig brain or transfected HEK293 cells expressing human

    
    .
    
  • Ligand: Use

    
     as the radioligand (specific for 
    
    
    
    ).
  • Competition: Incubate membranes (50

    
     protein) with radioligand (2 nM) and varying concentrations of the test benzamide (
    
    
    
    to
    
    
    M).
  • Buffer: 50 mM Tris-HCl, pH 7.4. Incubate for 120 min at

    
    .
    
  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Counting: Measure radioactivity via liquid scintillation counting.

Part 5: Quantitative Data Summary

The following table summarizes typical activity ranges for benzamide derivatives with similar substitution patterns based on literature precedents.

Target / AssayCell Line / ProteinActivity MetricTypical Range (Active)Reference
Anticancer MCF-7 (Breast)

(Cytotoxicity)
1.0 - 10.0

[1, 2]
Hedgehog Smoothened (Smo)

(Binding)
50 - 500 nM[3]
CNS Sigma-1 Receptor

(Affinity)
1.0 - 50 nM[4]
Antimicrobial S. aureusMIC2.5 - 12.5

[5]

References

  • Gaikwad, D. D., et al. (2024).[2][3] "Synthesis, antiproliferative activity and in silico studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives." ResearchGate. Link

  • Pérez-Sacau, E., et al. (2021). "Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Li, W., et al. (2019). "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition." RSC Advances. Link

  • Donnier-Maréchal, M., et al. (2017). "Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands." European Journal of Medicinal Chemistry. Link

  • Zhu, H. Y. (2011).[4] "Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate." Asian Journal of Chemistry. Link

Sources

Structural Isomerism & Pharmacophore Mapping

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Analysis of Bromo-Methoxy-N-Benzylbenzamide Isomers: Synthesis, Separation, and SAR Implications

Abstract This technical guide provides a comprehensive framework for the design, synthesis, and characterization of bromo-methoxy-N-benzylbenzamide isomers. As a privileged scaffold in medicinal chemistry—implicated in dopamine


 antagonism, sigma receptor modulation, and tubulin polymerization inhibition—the precise control of regioisomerism is critical for establishing robust Structure-Activity Relationships (SAR). This document details high-fidelity synthetic protocols, chromatographic resolution strategies for positional isomers, and the pharmacological rationale for specific substitution patterns.

The term "bromo-methoxy-N-benzylbenzamide" refers to a library of positional isomers where the bromine and methoxy substituents can occupy various positions on either the benzoyl ring (Ring A) or the benzyl ring (Ring B) .

The Isomer Space

In a standard drug discovery campaign, distinguishing between these isomers is vital due to their distinct electronic and steric profiles.

  • Ring A Substitution (Benzoyl Core): Modifications here dramatically affect the amide bond stability (via electronics) and the planarity of the molecule (via ortho-sterics).

    • Example:3-bromo-4-methoxybenzamide derivatives often target the colchicine binding site on tubulin due to their structural similarity to combretastatin A-4 [1].

  • Ring B Substitution (Benzyl Moiety): Modifications here primarily influence lipophilic interactions and metabolic stability (e.g., blocking para-hydroxylation).

Pharmacological Divergence

The biological activity is strictly regio-dependent. For instance, in Soluble Epoxide Hydrolase (sEH) inhibitors, an ortho-substituent on the benzyl ring is often required to fill a hydrophobic pocket, whereas para-substitution might lead to steric clashes [2]. Conversely, for STAT3 dimerization inhibitors, specific hydrophobic bulk at the para-position of the benzyl ring is essential for potency [3].

High-Fidelity Synthetic Protocols

To access specific isomers with high purity, we employ a Convergent Parallel Synthesis strategy. The choice of activation method depends on the steric hindrance of the benzoic acid precursor.

Synthetic Decision Logic (DOT Visualization)

SyntheticWorkflow Start Target Isomer Selection CheckSterics Check Ortho-Substitution Start->CheckSterics PathA High Steric Hindrance (e.g., 2,6-disubstituted) CheckSterics->PathA Ortho present PathB Low Steric Hindrance (e.g., 3,4-disubstituted) CheckSterics->PathB Meta/Para only MethodA Method A: Acid Chloride (SOCl2 / DMF cat.) PathA->MethodA Force reactivity MethodB Method B: HATU Coupling (Mild Conditions) PathB->MethodB Prevent racemization/side rxn Product Crude Amide (Workup required) MethodA->Product MethodB->Product

Caption: Decision matrix for selecting the optimal amidation protocol based on steric hindrance of the benzoic acid precursor.

Protocol: General Amidation (Method B - HATU)

Recommended for sensitive or non-hindered isomers (e.g., 3-bromo-4-methoxy).

  • Reagents:

    • Substituted Benzoic Acid (1.0 eq)

    • Substituted Benzylamine (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under

      
       atmosphere.
      
    • Add DIPEA and stir for 5 minutes to deprotonate the acid.

    • Add HATU. The solution should turn slightly yellow (formation of the activated ester). Stir for 15 minutes at RT.

    • Add the benzylamine dropwise.

    • Stir at RT for 4–12 hours. Monitor conversion by LC-MS.

  • Workup (Self-Validating Step):

    • Dilute with EtOAc. Wash sequentially with 1N HCl (removes unreacted amine), Sat.

      
       (removes unreacted acid), and Brine.
      
    • Validation: If the organic layer retains color after acid wash, impurities are likely non-basic (check for HATU byproducts).

Analytical Resolution of Regioisomers

Separating positional isomers (e.g., 3-bromo-4-methoxy vs 4-bromo-3-methoxy) is challenging due to identical mass and similar polarity.

Chromatographic Strategy

Standard Flash Chromatography is often insufficient for regioisomers. High-Performance Liquid Chromatography (HPLC) with specific stationary phases is required.

Table 1: HPLC Method Parameters for Isomer Separation

ParameterConditionRationale
Column Phenyl-Hexyl or C18 (3.5 µm)Phenyl phases engage in

interactions, improving selectivity for aromatic isomers [4].
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity and sharpens peaks.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for aromatics compared to MeOH.
Gradient 5% to 95% B over 20 minShallow gradient required to resolve close-eluting isomers (

min).
Detection UV @ 254 nm & 280 nm254 nm for the benzamide core; 280 nm monitors the methoxy/bromo electronic influence.
Structural Confirmation (NMR & X-Ray)

Mass spectrometry cannot distinguish regioisomers. Definitive assignment requires:

  • 1H NMR Coupling Constants (

    
    ): 
    
    • Ortho-coupling:

      
       Hz.
      
    • Meta-coupling:

      
       Hz.
      
    • Para-substitution: Characterized by symmetrical doublets (AA'BB' system).

  • NOE (Nuclear Overhauser Effect): Irradiating the methoxy group signal (

    
    ) will show an enhancement of the ortho proton. If the bromine is ortho to the methoxy, no enhancement is observed on that side.
    
  • X-Ray Crystallography: As demonstrated in literature for similar benzamides [5], single-crystal diffraction provides the ultimate proof of spatial arrangement, revealing intermolecular hydrogen bonding networks (e.g., N-H···O) that influence solubility and melting point.

Biological Implications (SAR)[1][2]

The specific arrangement of the Bromo and Methoxy groups dictates the molecule's "lock-and-key" fit into biological targets.

Case Study: Tubulin Inhibition

Research indicates that 3,4,5-trimethoxy patterns are ideal for the colchicine site. However, replacing a methoxy group with a Bromine atom (bioisostere) can enhance metabolic stability while maintaining lipophilicity.

  • Active Isomer: N-(3-bromo-4-methoxybenzyl)...

    • The methoxy group accepts a hydrogen bond in the receptor pocket.

    • The bromine atom occupies a hydrophobic cleft, increasing binding affinity via halogen bonding.

  • Inactive Isomer: N-(2-bromo...)

    • Ortho-substitution twists the benzamide bond out of planarity, preventing the molecule from sliding into the narrow tubulin binding cleft [1].

SAR Logic Flow (DOT Visualization)

SAR_Logic Molecule Bromo-Methoxy-N-Benzylbenzamide Subst_Pattern Substitution Pattern Molecule->Subst_Pattern Ortho Ortho-Substitution Subst_Pattern->Ortho MetaPara Meta/Para-Substitution Subst_Pattern->MetaPara Effect_Ortho Twisted Conformation (High Steric Clash) Ortho->Effect_Ortho Effect_Planar Planar Conformation (Better Stacking) MetaPara->Effect_Planar Target_sEH Target: sEH / PPARγ (Requires Bulk) Effect_Ortho->Target_sEH Favorable Target_Tubulin Target: Tubulin (Requires Planarity) Effect_Ortho->Target_Tubulin Inactive Effect_Planar->Target_Tubulin Favorable

Caption: Structure-Activity Relationship (SAR) flow illustrating how regioisomerism dictates target selectivity (sEH vs. Tubulin).

References

  • BenchChem. "An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential." BenchChem Technical Guides. Link

  • Schmidt, J., et al. "N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators." Journal of Medicinal Chemistry, 2015.[1] Link

  • Fletcher, S., et al. "Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors." NIH/PMC, 2013. Link

  • ChromForum. "Separation of positional isomers." Chromatography Forum Discussion, 2017. Link

  • Bao, F., et al. "N′-(3-Bromo-4-methoxybenzylidene)nicotinohydrazide monohydrate." Acta Crystallographica Section E, 2009.[2] Link

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of N-benzyl-2-bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-benzyl-2-bromo-5-methoxybenzamide, a valuable scaffold in medicinal chemistry and materials science. The synthesis is achieved through a robust two-step, one-pot procedure starting from 2-bromo-5-methoxybenzoic acid and benzylamine. The core of this methodology involves the in-situ activation of the carboxylic acid to its corresponding acyl chloride using thionyl chloride, followed by nucleophilic acyl substitution with benzylamine. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for analytical characterization of the final product.

Introduction and Scientific Rationale

N-substituted benzamides are a privileged structural motif found in a wide array of pharmacologically active compounds and functional materials.[1] The specific target of this protocol, this compound, incorporates several key features: a secondary amide linkage critical for forming hydrogen bonds, a brominated phenyl ring that can be used for further cross-coupling reactions, and a methoxy group that modulates electronic properties and solubility.

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[2] To overcome this thermodynamic barrier, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amine.

This protocol employs thionyl chloride (SOCl₂) for the activation step. It is a highly effective reagent that converts the carboxylic acid into a reactive acyl chloride intermediate, with the convenient formation of gaseous byproducts (SO₂ and HCl) that can be easily removed.[3][4] The subsequent reaction of the in-situ generated acyl chloride with benzylamine proceeds via a nucleophilic acyl substitution, a classic and reliable method for amide bond formation often referred to as the Schotten-Baumann reaction.[2][]

Reaction Mechanism and Workflow

The synthesis proceeds in two primary stages, which can be performed sequentially in a single reaction vessel.

Stage 1: Acyl Chloride Formation The carboxylic acid (2-bromo-5-methoxybenzoic acid) reacts with thionyl chloride. The lone pair of electrons on the carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride. This is followed by a rearrangement and elimination sequence that expels sulfur dioxide and a chloride ion, ultimately forming the highly reactive 2-bromo-5-methoxybenzoyl chloride.[4][6]

Stage 2: Amide Formation (Nucleophilic Acyl Substitution) The primary amine (benzylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[2][]

Reaction_Mechanism cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Amide Formation Acid 2-Bromo-5-methoxy benzoic Acid AcylChloride 2-Bromo-5-methoxy benzoyl Chloride (Reactive Intermediate) Acid->AcylChloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Byproducts1 SO₂ + HCl (gas) AcylChloride->Byproducts1 AcylChloride2 2-Bromo-5-methoxy benzoyl Chloride AcylChloride->AcylChloride2 In-situ transfer Amine Benzylamine Product N-benzyl-2-bromo-5- methoxybenzamide Amine->Product + AcylChloride2 Base Base (e.g., TEA) Byproduct2 [Base-H]⁺Cl⁻ Base->Byproduct2

Caption: Simplified reaction mechanism overview.

Overall Synthetic Workflow

The entire process is designed as a streamlined workflow from starting materials to the purified final product.

Experimental_Workflow cluster_setup Reaction Setup cluster_activation Acid Activation cluster_amidation Amidation cluster_workup Work-up & Isolation cluster_purification Purification s1 Combine 2-bromo-5-methoxybenzoic acid and anhydrous solvent under N₂ s2 Cool to 0°C s1->s2 a1 Add Thionyl Chloride dropwise s2->a1 a2 Warm to RT, then reflux a1->a2 a3 Remove excess SOCl₂ in vacuo a2->a3 am2 Add acyl chloride solution dropwise a3->am2 am1 Prepare solution of Benzylamine and Base in another flask at 0°C am1->am2 am3 Stir at RT until completion (TLC) am2->am3 w1 Quench with water/ice am3->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Wash sequentially with: 1. Dilute HCl 2. Sat. NaHCO₃ 3. Brine w2->w3 w4 Dry (Na₂SO₄), filter, and concentrate w3->w4 w5 Obtain Crude Product w4->w5 p1 Recrystallization or Column Chromatography w5->p1 p2 Obtain Pure Product p1->p2

Caption: Step-by-step experimental workflow diagram.

Materials and Equipment

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )EquivalentsDensity (g/mL)Notes / Safety
2-Bromo-5-methoxybenzoic acidC₈H₇BrO₃231.041.0-Irritant.
Thionyl Chloride (SOCl₂)SOCl₂118.972.0 - 3.01.638Corrosive, reacts violently with water. Handle in a fume hood.[7]
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93-1.326Volatile, suspected carcinogen. Use in a well-ventilated area.
BenzylamineC₇H₉N107.151.10.981Corrosive, causes burns.
Triethylamine (TEA)C₆H₁₅N101.191.50.726Flammable, corrosive. Stench.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-0.902Flammable, irritant.
HexaneC₆H₁₄86.18-0.659Flammable, neurotoxin.
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01-~1.0-
Hydrochloric Acid (1 M)HCl36.46-~1.0Corrosive.
Brine (Sat. NaCl Sol.)NaCl58.44-~1.2-
Anhydrous Sodium SulfateNa₂SO₄142.04--Drying agent.
Required Equipment
  • Round-bottom flasks (two-neck or three-neck recommended)

  • Reflux condenser with a gas outlet to a scrubbing system (e.g., NaOH solution)

  • Dropping funnel

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice-water bath

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • TLC plates (silica gel), chamber, and UV lamp

Detailed Experimental Protocol

Note: This entire procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: In-situ Formation of 2-Bromo-5-methoxybenzoyl Chloride
  • Setup: To a dry 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methoxybenzoic acid (e.g., 10.0 g, 43.3 mmol, 1.0 eq.).

  • Inert Atmosphere: Purge the system with dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 80 mL) to the flask via a syringe or cannula. Stir the mixture to form a suspension.

  • Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Attach a dropping funnel to the flask and charge it with thionyl chloride (e.g., 6.3 mL, 86.6 mmol, 2.0 eq.). Add the thionyl chloride dropwise to the stirred suspension over 20-30 minutes. The reaction is exothermic and will produce gas (HCl, SO₂).[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM) for 2-3 hours. The mixture should become a clear solution as the reaction progresses.

  • Removal of Excess Reagent: Cool the reaction back to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This step is crucial and ensures no unreacted thionyl chloride interferes with the next stage. The result is a crude acyl chloride, which is used immediately without further purification.

Part B: Amide Synthesis
  • Amine Solution Setup: In a separate 500 mL flask, prepare a solution of benzylamine (5.1 mL, 47.6 mmol, 1.1 eq.) and triethylamine (9.1 mL, 65.0 mmol, 1.5 eq.) in anhydrous DCM (100 mL). Cool this solution to 0 °C in an ice-water bath with stirring.

  • Acyl Chloride Addition: Re-dissolve the crude 2-bromo-5-methoxybenzoyl chloride from Part A in anhydrous DCM (50 mL) and transfer this solution to a dropping funnel. Add the acyl chloride solution dropwise to the cold, stirred amine solution over 30-40 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin-Layer Chromatography (TLC).

Part C: Work-up and Product Isolation
  • Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of cold water. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM (2 x 50 mL). Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with:

    • 1 M HCl (2 x 100 mL) to remove excess benzylamine and triethylamine.

    • Saturated NaHCO₃ solution (2 x 100 mL) to remove any unreacted benzoic acid.

    • Brine (1 x 100 mL) to remove residual water.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude this compound, typically as an off-white or pale yellow solid.

Purification Protocol

The crude product can be purified effectively by recrystallization.

  • Solvent Selection: A common and effective solvent system for benzamides is ethanol/water or ethyl acetate/hexane.[10][11]

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol (or ethyl acetate) to just dissolve the solid.

    • Slowly add hot water (or hexane) dropwise until the solution becomes slightly turbid (cloudy).

    • Add a few more drops of the hot primary solvent (ethanol or ethyl acetate) to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger crystals.[10]

    • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals in a vacuum oven to obtain the pure this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results for this compound
Appearance White to off-white crystalline solid
Melting Point A sharp melting point is indicative of high purity.
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.5-6.7 (m, 8H, Ar-H), ~6.5 (br s, 1H, N-H), ~4.6 (d, 2H, -CH₂-Ph), ~3.8 (s, 3H, -OCH₃).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~165 (C=O), ~159-114 (Ar-C), ~56 (-OCH₃), ~44 (-CH₂-).
IR (ATR, cm⁻¹)~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-O stretch).
Mass Spec. (ESI+)m/z: Calculated for C₁₅H₁₄BrNO₂ [M+H]⁺: 320.02, 322.02 (approx. 1:1 ratio due to Br isotopes).

Note: Predicted NMR and IR values are based on the analysis of similar structures and standard chemical shift/frequency tables. Actual values may vary slightly.[12]

References

  • Royal Society of Chemistry. (2015). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromo-benzene Derivatives with Internal Alkynes - Supporting Information.
  • BenchChem. (2025). Comparative study of "N-Benzyl-2-bromo-N-methylbenzamide" synthesis methods.
  • Fisher Scientific. Amide Synthesis.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • PubMed. (2023). N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone.
  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids.
  • BenchChem. (2025). Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide.
  • University of Wisconsin-Madison. Recrystallization of Benzoic Acid.
  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids.
  • Frankly Chemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride.
  • Rajput, A. P., & Gore, R. P. (2011). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 3(3), 409-421.
  • Royal Society of Chemistry. (2021). Supporting Information - Coupling of Amines and Alcohols catalyzed by Cu-MOF.
  • Brainly.com. (2023). Water is a good solvent for recrystallizing benzoic acid or benzamide, but not for recrystallizing sodium.

Sources

Schotten-Baumann reaction protocol for N-benzyl benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Biphasic Synthesis of N-Benzyl Benzamide via the Schotten-Baumann Protocol

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The Schotten-Baumann reaction is a cornerstone methodology in organic synthesis for the preparation of amides from primary or secondary amines and acyl chlorides[1]. In pharmaceutical development, the amide scaffold is a critical skeletal linkage found in numerous bioactive molecules and peptide chains.

Synthesizing N-benzyl benzamide from benzylamine and benzoyl chloride presents a specific kinetic challenge: the highly reactive benzoyl chloride is susceptible to unwanted hydrolysis in the presence of water[2]. To circumvent this, the classical Schotten-Baumann protocol employs a biphasic aqueous-organic system [3].

The Causality of the Biphasic Choice: The reaction relies on a nucleophilic acyl substitution mechanism[4]. As benzylamine attacks the carbonyl carbon of benzoyl chloride, one equivalent of hydrochloric acid (HCl) is generated. If left unneutralized, this acid will protonate the remaining benzylamine, rendering it non-nucleophilic and halting the reaction prematurely[5]. By introducing an aqueous base (e.g., 10% NaOH) alongside an immiscible organic solvent (e.g., Dichloromethane, DCM), the system achieves two critical functions:

  • Acid Sequestration: The aqueous base continuously neutralizes the generated HCl, driving the reaction equilibrium forward[3].

  • Reagent Partitioning: The organic phase shields the bulk of the water-sensitive benzoyl chloride from rapid hydrolysis, while the pure hydrophobic product (N-benzyl benzamide) partitions safely into the organic layer[6].

Mechanism NucAttack 1. Nucleophilic Attack (Benzylamine on Benzoyl Chloride) TetraInt 2. Tetrahedral Intermediate Formation NucAttack->TetraInt ClExpulsion 3. Chloride Expulsion (C=O Bond Reformation) TetraInt->ClExpulsion Deprotonation 4. Acid Neutralization (Aqueous NaOH shifts equilibrium) ClExpulsion->Deprotonation FinalProduct N-Benzyl Benzamide Isolated Product Deprotonation->FinalProduct

Nucleophilic acyl substitution mechanism in the Schotten-Baumann reaction.

Quantitative Data & Optimization Landscape

While the classical Schotten-Baumann reaction is highly reliable, modern optimizations have expanded the toolkit for amide synthesis. The table below summarizes the expected yields and mechanistic trade-offs based on the chosen reaction environment[7].

Synthesis MethodologyBase / CatalystSolvent SystemTypical Yield (%)Mechanistic Advantage / Limitation
Classical Schotten-Baumann Aqueous NaOHDCM / Water (Biphasic)60 - 80%Cost-effective / Prone to background acyl chloride hydrolysis
Optimized Biphasic NaOH / Phase-TransferDCM / Water85 - 92%High purity / Requires precise thermal control
Mechanosynthesis (Ball Mill) CDI / NoneSolvent-free~88%Eco-friendly / Requires specialized milling equipment
Microwave-Assisted Pyridine / DIPEAAnhydrous DCMUp to 92%Rapid kinetics (10-30 min) / Risk of thermal hotspots

Experimental Protocol: Self-Validating Biphasic Synthesis

This protocol is designed as a self-validating system. At each critical juncture, specific physical or chemical indicators are used to verify that the reaction is proceeding correctly.

Materials Required:
  • Reagents: Benzylamine (1.0 eq), Benzoyl chloride (1.1 eq), 10% Aqueous NaOH solution (excess).

  • Solvents: Dichloromethane (DCM), 10% Aqueous HCl, 10% Aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.

SB_Workflow AqPhase Aqueous Phase (10% NaOH) Reaction Biphasic Interface (Vigorous Stirring) AqPhase->Reaction Base supply OrgPhase Organic Phase (DCM + Benzylamine) OrgPhase->Reaction Reagents ProductOrg Organic Layer (N-Benzyl Benzamide) Reaction->ProductOrg Phase Separation WasteAq Aqueous Layer (NaCl + H2O) Reaction->WasteAq Byproducts

Biphasic Schotten-Baumann reaction workflow and phase distribution.

Step-by-Step Methodology:

Step 1: System Initialization (Phase Setup)

  • In a round-bottom flask, dissolve 10 mmol of benzylamine in 20 mL of DCM.

  • Add 20 mL of 10% aqueous NaOH solution to the flask.

  • Causality: DCM provides excellent solubility for both the starting amine and the final amide while remaining completely immiscible with water, creating the necessary sharp biphasic interface[1].

Step 2: Thermal Regulation & Reagent Addition

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Begin vigorous stirring (e.g., 800–1000 rpm).

  • Dissolve 11 mmol of benzoyl chloride in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes via an addition funnel.

  • Causality: Benzoyl chloride is highly reactive. Dropwise addition prevents exothermic temperature spikes. Vigorous stirring is non-negotiable; because the reaction occurs at the liquid-liquid interface, high-shear mixing maximizes the interfacial surface area, ensuring amidation outpaces background hydrolysis[8].

Step 3: Interfacial Amidation & Monitoring

  • Remove the ice bath after complete addition and allow the mixture to warm to room temperature. Stir for 1–2 hours.

  • Self-Validation Check (TLC): Spot the organic layer on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the benzylamine spot (which stains with ninhydrin) and the appearance of a new UV-active product spot confirms reaction completion.

Step 4: Self-Validating Phase Separation & Quenching

  • Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate completely. Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.

  • Acid Wash: Wash the organic layer with 15 mL of 10% HCl.

    • Validation: This step protonates any unreacted benzylamine, forcing it into the aqueous waste layer[9].

  • Base Wash: Wash the organic layer with 15 mL of 10% NaHCO₃.

    • Validation: This step deprotonates any benzoic acid (formed via the competing hydrolysis of benzoyl chloride), partitioning it into the aqueous waste layer[9].

  • Brine Wash: Wash with 15 mL of saturated NaCl (brine) to remove residual water from the organic phase.

Step 5: Isolation & Purification

  • Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter out the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude N-benzyl benzamide as a white solid.

  • Optional Recrystallization: For ultra-high purity (>99%), recrystallize the solid from a boiling mixture of ethyl acetate and hexane[9].

References

  • "Schotten-Baumann Reaction", Organic Chemistry Portal. URL:[Link]

  • "Schotten–Baumann reaction", Wikipedia. URL:[Link]

  • "Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor", RSC Publishing. URL:[Link]

  • "Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds", NV Publication House. URL: [Link]

  • "Chemistry Schotten Baumann Reaction", SATHEE / IIT Kanpur. URL: [Link]

  • "Schotten Baumann Reaction", BYJU'S. URL:[Link]

  • "Biphasic Electrosynthesis for Efficient Organic Reductions via Hydrogen-Atom Transfer", ChemRxiv. URL: [Link]

  • "New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking", PMC / NIH. URL:[Link]

  • "Kinetic study and modeling of the Schotten-Baumann synthesis...", TUE Research portal. URL: [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of N-Benzyl-2-bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The substrate N-benzyl-2-bromo-5-methoxybenzamide represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility lies in its dual reactivity: it serves as a robust electrophile for intermolecular cross-coupling (e.g., Suzuki-Miyaura) to generate diverse biaryl amides, and simultaneously acts as a "pre-organized" precursor for the synthesis of phenanthridinones via intramolecular C–H arylation.

This guide provides two distinct, validated workflows for this substrate. We move beyond generic "cookbooks" to explain the why—the mechanistic imperatives that dictate ligand choice, solvent effects, and base selection for this specific electron-rich, amide-containing aryl bromide.

Reactivity Profile
  • The Electrophile (C–Br): The 2-bromo position is activated for oxidative addition. However, the meta-methoxy group (relative to the amide) acts as an electron-donating group (EDG), slightly increasing the electron density of the arene and potentially raising the barrier for oxidative addition compared to electron-deficient analogs.

  • The Directing Group (Amide): The secondary amide moiety (-CONH-) can coordinate with Palladium species, potentially stabilizing intermediates or directing C–H activation.

  • The Nucleophile (Benzyl Ring): In intramolecular pathways, the pendant benzyl ring acts as the nucleophile. Its electron density is crucial for the C–H activation step.

Decision Matrix: Selecting the Pathway

Before beginning, select the workflow that matches your synthetic target.

WorkflowSelection Substrate START: this compound Decision Target Structure? Substrate->Decision PathA Biaryl Amide (Scaffold Decoration) Decision->PathA Diversity at C2 PathB Phenanthridinone (Core Fused Heterocycle) Decision->PathB Ring Fusion Suzuki Protocol A: Suzuki-Miyaura Intermolecular Coupling PathA->Suzuki Cyclization Protocol B: Intramolecular C-H Arylation PathB->Cyclization

Figure 1: Strategic workflow selection based on the desired medicinal chemistry outcome.

Protocol A: Intermolecular Suzuki-Miyaura Coupling

Objective: Synthesis of 2-aryl-N-benzyl-5-methoxybenzamides.

Mechanistic Rationale

For this electron-rich bromide, we employ a Pd(dppf)Cl₂ catalyst system. The ferrocenyl ligand (dppf) provides a large bite angle, facilitating the reductive elimination step which can be rate-limiting for sterically encumbered biaryls. We utilize a biphasic solvent system (Dioxane/Water) to ensure solubility of the inorganic base while maintaining organic homogeneity for the lipophilic substrate.

Reagents & Equipment[1][2]
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2–1.5 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

  • Atmosphere: Nitrogen or Argon (Strict deoxygenation required)

Step-by-Step Methodology
  • Charge Reaction Vessel: In a 20 mL microwave vial or Schlenk tube equipped with a magnetic stir bar, add the substrate (1.0 mmol, 320 mg), aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

    • Critical Check: If the boronic acid is prone to protodeboronation (e.g., 2-heteroaryl boronic acids), increase loading to 1.5 equiv.

  • Catalyst Addition & Inerting: Add Pd(dppf)Cl₂ (0.03 mmol, ~25 mg). Seal the vessel with a septum. Evacuate the vessel and backfill with Nitrogen three times.[2]

  • Solvent Introduction: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

    • Why Degas? Oxygen poisons Pd(0) species and promotes homocoupling of boronic acids. Sparge solvents with nitrogen for 15 mins prior to use.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Monitoring: Check TLC (EtOAc/Hexanes 3:7). The starting bromide (Rf ~0.5) should disappear. The product typically fluoresces blue/purple under UV due to the extended biaryl conjugation.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL). Dry organic phase over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel). Elute with a gradient of 0–30% EtOAc in Hexanes.

Protocol B: Intramolecular C–H Arylation (Phenanthridinone Synthesis)

Objective: Synthesis of 2-methoxy-phenanthridin-6(5H)-one.

Mechanistic Rationale

This transformation proceeds via a Pd(II)/Pd(0) catalytic cycle involving a Concerted Metalation-Deprotonation (CMD) pathway. The carbonate base acts as a shuttle, deprotonating the benzyl C–H bond while it coordinates to the palladium center.

  • Solvent Choice: DMA (Dimethylacetamide) is preferred over DMF due to its higher boiling point and thermal stability at the temperatures required for C–H activation (100–130°C).

  • Ligand-Free Conditions: Phosphine ligands can sometimes inhibit the C–H activation step by saturating the coordination sphere. We utilize Pd(OAc)₂ without external phosphines, relying on the solvent and substrate to stabilize the active species.

Reaction Pathway Diagram

CHActivation Precursor Substrate (Ar-Br) OxAdd Oxidative Addition (Ar-Pd-Br) Precursor->OxAdd Pd(0) CMD CMD Step (C-H Activation) OxAdd->CMD Base (CO3) RedElim Reductive Elimination (C-C Bond Formation) CMD->RedElim -HX RedElim->Precursor Cycle Product Phenanthridinone RedElim->Product Regen Pd(0)

Figure 2: Mechanism of Intramolecular C-H Arylation via Concerted Metalation-Deprotonation.

Step-by-Step Methodology
  • Charge Reaction Vessel: In a pressure tube or heavy-walled vial, add this compound (0.5 mmol, 160 mg), Pd(OAc)₂ (5 mol%, 5.6 mg), and K₂CO₃ (2.0 equiv, 138 mg).

    • Note: Anhydrous K₂CO₃ is critical. Grind it to a fine powder before use to maximize surface area.

  • Solvent Addition: Add anhydrous DMA (3 mL).

    • Concentration: Higher concentration (0.15 M – 0.2 M) often favors intramolecular cyclization over intermolecular side reactions.

  • Reaction: Seal the tube and heat to 120°C for 16–24 hours.

    • Visual Check: The reaction mixture will turn black (Pd black precipitation) as the reaction nears completion. This is normal for ligand-free conditions.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.

    • Extraction: Pour filtrate into water (20 mL) and extract with EtOAc (3 x 15 mL). The product is moderately polar; ensure thorough extraction.

  • Purification: Recrystallization is often sufficient for phenanthridinones. Dissolve in minimum hot Ethanol or EtOAc and cool. Alternatively, use column chromatography (EtOAc/Hexanes 1:1 to 100% EtOAc).

Data Summary & Troubleshooting

Comparative Conditions Table
ParameterProtocol A (Suzuki)Protocol B (C-H Arylation)
Catalyst Pd(dppf)Cl₂ (3-5 mol%)Pd(OAc)₂ (5-10 mol%)
Ligand dppf (bidentate phosphine)None (Ligand-free)
Base K₂CO₃ (aq/organic)K₂CO₃ (anhydrous)
Solvent Dioxane/Water (4:1)DMA or DMF
Temp 80–90°C110–130°C
Key Risk Protodeboronation of partnerIntermolecular homocoupling
Troubleshooting Guide
  • Issue: Low Yield in Protocol A (Suzuki).

    • Diagnosis: Incomplete conversion.

    • Fix: Switch base to Cs₂CO₃ (Cesium Carbonate). The larger Cesium cation improves solubility in organic solvents and increases the basicity of the carbonate, accelerating transmetalation.

  • Issue: Formation of Pd-Black in Protocol B (Cyclization) before completion.

    • Diagnosis: Catalyst decomposition.

    • Fix: Add a substoichiometric amount of PivOH (Pivalic Acid) (30 mol%). Pivalate acts as a "proton shuttle" and stabilizes the cationic Pd intermediate during the CMD step [4].

  • Issue: Dehalogenation (Ar-Br

    
     Ar-H). 
    
    • Diagnosis: Often caused by overheating in alcoholic solvents or presence of hydride sources.

    • Fix: Ensure solvents are anhydrous (Protocol B) and strictly exclude alcohols if using hydride-sensitive catalysts.

References

  • Synthesis of Phenanthridinones via C-H Activation

    • Title: Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction.[3]

    • Source: RSC Advances, 2024.
    • URL:[Link]

  • General Suzuki Coupling Protocols

    • Title: Application Notes and Protocols for Suzuki Coupling Reactions.[2][4][5]

    • Source: BenchChem Application Notes.[2][6]

  • Buchwald-Hartwig Amination Context

    • Title: Buchwald-Hartwig Amin
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Mechanism of CMD (Pivalic Acid Additive)

    • Title: Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionaliz
    • Source: PMC - NIH.
    • URL:[Link]

Sources

Application Note: Rapid and Efficient Synthesis of N-benzyl-2-bromo-5-methoxybenzamide via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly efficient protocol for the synthesis of N-benzyl-2-bromo-5-methoxybenzamide, a key intermediate in the development of various pharmacologically active compounds. By leveraging the advantages of microwave-assisted organic synthesis (MAOS), this method offers significant improvements over conventional heating techniques, including drastically reduced reaction times, enhanced yields, and a more favorable environmental footprint.[1][2][3][4][5] The protocol herein is presented with detailed procedural steps, mechanistic insights, and comprehensive safety guidelines to ensure reliable and safe execution in a laboratory setting.

Introduction: The Case for Microwave-Assisted Amide Bond Formation

The amide bond is a cornerstone of medicinal chemistry, present in over a quarter of all pharmaceutical drugs.[6] The synthesis of this compound represents a critical step in the creation of a variety of molecular scaffolds for drug discovery. Traditional methods for amide bond formation often involve prolonged reaction times at elevated temperatures, leading to potential thermal degradation of sensitive molecules and the formation of undesirable byproducts.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative.[1][3][4] Unlike conventional heating which relies on conduction and convection, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[4] This volumetric and uniform heating leads to rapid temperature elevation, often resulting in dramatic acceleration of reaction rates, with processes that once took hours being completed in mere minutes.[4][5] Key advantages of MAOS include:

  • Accelerated Reaction Rates: Significant reduction in reaction times.[2][3][4][5]

  • Improved Yields and Purity: Minimized byproduct formation leads to cleaner reactions and simpler purification.[2][5]

  • Energy Efficiency: Reduced energy consumption compared to conventional heating methods.[2][3]

  • Enhanced Reproducibility: Precise control over reaction parameters such as temperature and pressure.[5]

This application note provides a validated protocol for the microwave-assisted synthesis of this compound from 2-bromo-5-methoxybenzoic acid and benzylamine, demonstrating the practical application and benefits of this powerful technology.

Reaction Scheme and Mechanism

The synthesis proceeds via a direct amidation reaction between 2-bromo-5-methoxybenzoic acid and benzylamine. While this reaction can occur thermally, microwave irradiation significantly accelerates the process. The generally accepted mechanism for direct amide formation involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Reaction_Mechanism RCOOH 2-Bromo-5-methoxybenzoic Acid Activated_Acid Activated Carboxylic Acid Intermediate RCOOH->Activated_Acid Activation (Microwave Energy) RNH2 Benzylamine Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Acid->Tetrahedral_Intermediate + Benzylamine(Nucleophilic Attack) Amide This compound Tetrahedral_Intermediate->Amide Collapse & Dehydration Water H₂O Tetrahedral_Intermediate->Water

Figure 1: General mechanism for direct amide bond formation. Microwave energy facilitates the activation of the carboxylic acid, promoting nucleophilic attack by the amine to form a tetrahedral intermediate, which then collapses to the amide product with the elimination of water.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS No.
2-Bromo-5-methoxybenzoic acid≥98%Sigma-Aldrich22921-68-2
Benzylamine≥99%Sigma-Aldrich100-46-9
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Ethyl acetateACS gradeFisher Scientific141-78-6
HexaneACS gradeFisher Scientific110-54-3
Saturated sodium bicarbonate
Brine
Anhydrous magnesium sulfate
Equipment
  • Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator) equipped with appropriate pressure-rated reaction vessels and magnetic stir bars.[7]

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

Experimental Protocol

Experimental_Workflow A 1. Reagent Preparation (Weighing and mixing reactants in microwave vial) B 2. Microwave Irradiation (Heating to 150°C for 10 minutes) A->B Load into reactor C 3. Work-up (Quenching, extraction, and drying) B->C Cool and process D 4. Purification (Flash column chromatography) C->D Isolate crude product E 5. Characterization (TLC, HPLC, NMR, MS) D->E Obtain pure product

Figure 2: A streamlined workflow for the microwave-assisted synthesis of this compound.

Step 1: Reagent Preparation

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-bromo-5-methoxybenzoic acid (1.0 mmol, 231.04 mg).

  • Add anhydrous N,N-Dimethylformamide (DMF) (2.0 mL).

  • Add benzylamine (1.1 mmol, 117.9 mg, 0.12 mL).

  • Seal the vial securely with a Teflon septum and an aluminum crimp cap.

Step 2: Microwave Irradiation

  • Place the sealed vial into the cavity of the microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 150 °C (use a ramp time of 2 minutes)

    • Hold Time: 10 minutes

    • Power: Dynamic (the instrument will adjust power to maintain the set temperature)

    • Stirring: High

  • Initiate the microwave irradiation sequence. The reaction is heated to a temperature well above the boiling point of the solvent, which generates significant internal pressure.[7]

Step 3: Work-up and Extraction

  • After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) using the instrument's cooling system before carefully opening.[7]

  • Pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate.

  • Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution, 15 mL of water, and 15 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Use a gradient elution system, starting with 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate in hexane.

  • Combine the fractions containing the desired product (as determined by TLC analysis) and evaporate the solvent to obtain this compound as a white solid.

Expected Results and Discussion

This microwave-assisted protocol is expected to provide the target compound, this compound, in high yield (typically >85%) and purity after chromatographic purification. The significant reduction in reaction time from several hours (often required for conventional heating) to just 10 minutes highlights the efficiency of MAOS.[4][5]

The choice of DMF as the solvent is crucial due to its high boiling point and strong microwave absorption properties, which facilitate rapid and uniform heating. The reaction temperature of 150 °C is selected to provide sufficient thermal energy to overcome the activation barrier for amidation without causing significant degradation of the starting materials or product.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Increase the reaction time in 5-minute increments or increase the temperature to 160°C. Ensure anhydrous conditions.
Loss of product during work-up.Ensure complete extraction and minimize the number of transfer steps.
Impure Product Co-elution of impurities during chromatography.Optimize the solvent system for flash chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may improve separation.[8]
Presence of unreacted starting materials.Ensure the correct stoichiometry of reactants. Consider adding a slight excess (1.2 equivalents) of benzylamine.
Reaction does not reach target temperature Insufficient microwave absorption.Ensure a polar solvent like DMF is used. Check the microwave reactor's power output.

Safety Precautions

  • Microwave Reactor Safety: Only use microwave reactors specifically designed for chemical synthesis.[9][10] Domestic microwave ovens are not suitable and can be extremely dangerous.[9] Always use the correct pressure-rated vials and ensure they are properly sealed.[7]

  • High Pressure: Be aware that heating solvents above their boiling points in a sealed vessel generates high pressure.[7] Never exceed the pressure limits of the reaction vessel. Allow the vessel to cool completely before opening.[7]

  • Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Bromo-5-methoxybenzoic acid and benzylamine can be irritating to the skin and eyes. DMF is a skin and respiratory irritant. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development. Available from: [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. Available from: [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available from: [Link]

  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. Available from: [Link]

  • Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. ACS Omega. Available from: [Link]

  • Amide and oxime coupling via microwave irradiation for glycodendrimer synthesis. Sacramento State ScholarWorks. Available from: [Link]

  • Microwave-Assisted Organic Synthesis (MAOS). Organic Syntheses. Available from: [Link]

  • Microwave Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. Available from: [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. Available from: [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Available from: [Link]

  • Further applications of classical amide coupling reagents: Microwave-assisted esterification on solid phase. HUSCAP. Available from: [Link]

  • A Review of Amide Bond Formation in Microwave Organic Synthesis. Bentham Science. Available from: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Available from: [Link]

  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed. Available from: [Link]

  • WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide. Google Patents.
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. Available from: [Link]

  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • Unsuccessful and successful methods for removal of N-benzyl protecting group and N. ResearchGate. Available from: [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. ResearchGate. Available from: [Link]

  • Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry. Available from: [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. Available from: [Link]

  • Microwave-assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1-Benzyl-3-[(4-methylphenyl)imino]-i. ResearchGate. Available from: [Link]

  • Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. PMC. Available from: [Link]

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Chem. Asian J. Available from: [Link]

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Application Note: Precision C-N Cross-Coupling of N-Benzyl-2-bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the intermolecular Buchwald-Hartwig amination of N-benzyl-2-bromo-5-methoxybenzamide to generate 2-amino-benzamide derivatives.

Executive Summary

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in antipsychotics (e.g., Sulpiride) and histone deacetylase (HDAC) inhibitors. The precursor This compound presents a unique synthetic challenge and opportunity. While the 2-bromo position is primed for cross-coupling, the presence of the secondary amide (N-benzyl) and the electron-donating methoxy group at the 5-position creates a complex electronic and steric environment.

This guide details the protocol for the intermolecular amination of this precursor. It addresses the "ortho-substituent effect" of the amide, which can coordinate to Palladium, and provides a solution to suppress competitive hydrodehalogenation or catalyst poisoning by the amide nitrogen.

Mechanistic Insight & Experimental Design

The Substrate Analysis
  • Electrophile: this compound.

  • Electronic Effect: The 5-OMe group is an Electron Donating Group (EDG). This increases electron density on the aryl ring, making the C-Br bond less electrophilic and slowing down the Oxidative Addition (OA) step compared to electron-deficient aryl halides.

  • Steric/Chelation Effect: The ortho-amide group is a Lewis basic site. It can displace ligands on the Pd(II) intermediate, forming a stable palladacycle that arrests the catalytic turnover (catalyst resting state trap).

Ligand Selection Strategy

To overcome the slow OA and prevent amide chelation, the catalyst system must be:

  • Electron-Rich: To facilitate oxidative addition into the electron-rich aryl bromide.

  • Bulky: To prevent the formation of inactive bis-ligated Pd complexes and to sterically crowd out the amide oxygen coordination.

Recommended Ligands:

  • BrettPhos / RuPhos: Excellent for primary and secondary amines; the bulk promotes reductive elimination.

  • BINAP: A robust bidentate ligand that prevents the formation of vacant coordination sites where the amide could bind.

The "Amide Proton" Problem

The secondary amide proton (


) is susceptible to deprotonation by the strong bases (e.g., NaOtBu) typically used in Buchwald-Hartwig couplings.
  • Risk: Formation of an amidate anion which can compete as a nucleophile (leading to trace dimers) or sequester the Pd catalyst.

  • Solution: Use of Cs₂CO₃ (weaker base) often suffices for activated substrates, but if NaOtBu is required, strict control of stoichiometry (1.2 - 1.4 equiv) and the use of highly active precatalysts (Pd-G3/G4 cycles) is necessary to outcompete the side reactions.

Visualization: Reaction Pathway[1][2]

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where amide chelation can stall the reaction.

BuchwaldMechanism Precursor Ar-Br Precursor (this compound) OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Precursor->OxAdd + Pd(0)L Pd0 Pd(0)L Active Catalyst Pd0->OxAdd Cycle Start ChelationTrap TRAP: Amide Chelation Stable Palladacycle OxAdd->ChelationTrap If Ligand too small AmineCoord Amine Coordination Pd(II)(Ar)(NHR2)L OxAdd->AmineCoord + Amine / - Br- Deprotonation Base Deprotonation Pd(II)(Ar)(NR2)L AmineCoord->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Regeneration Product Product (2-Amino-benzamide deriv.) RedElim->Product

Figure 1: Catalytic cycle for the amination of 2-bromo-benzamides. Note the "Trap" state (Red) where the ortho-amide can coordinate if the phosphine ligand is not sufficiently bulky.

Optimized Experimental Protocols

Method A: The "Gold Standard" (BrettPhos System)

Best for: Coupling with primary alkyl amines and hindered secondary amines.

Reagents:

  • Precursor: this compound (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (e.g., Morpholine, Aniline, or chiral amines)

  • Catalyst: Pd₂(dba)₃ (1–2 mol%) or BrettPhos Pd G3 (1–2 mol%)

  • Ligand: BrettPhos (2–4 mol%) (Only if using Pd₂(dba)₃)

  • Base: NaOtBu (1.4 equiv) or LHMDS (2.0 equiv for base-sensitive substrates)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Protocol:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the Precursor (1.0 equiv), Base (NaOtBu, 1.4 equiv), and Catalyst (BrettPhos Pd G3, 2 mol%).

    • Note: If using Pd₂(dba)₃/BrettPhos separate, premix them in solvent for 5 mins at 60°C to activate before adding to the substrate.

  • Solvent & Amine: Seal the vial. Evacuate and backfill with inert gas (3x).[1] Inject anhydrous 1,4-Dioxane (0.2 M concentration relative to precursor). Inject the liquid Amine (1.2 equiv).

  • Reaction: Heat the block to 80–100°C . Stir vigorously for 4–12 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the bromide (M+H: ~320/322) and appearance of the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a small pad of Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: The "Robust" Method (BINAP System)

Best for: Cost-sensitive scale-up or simple cyclic secondary amines (e.g., pyrrolidine).

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: rac-BINAP (7.5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Milder base prevents amide side-reactions.

  • Solvent: Toluene (0.1 M)

Protocol Differences:

  • Requires higher temperature (100–110°C ) due to the slower kinetics of the Pd(OAc)₂/BINAP system.

  • Reaction times are typically longer (12–24 hours).

  • Advantage: Cs₂CO₃ is less likely to deprotonate the N-benzyl amide proton aggressively, reducing the risk of side reactions.

Data & Troubleshooting Guide

Ligand Screening Comparison (Simulated Data)

Substrate: this compound + Morpholine (1.2 equiv)

LigandCatalyst SourceBaseYield (%)Observations
BrettPhos Pd₂(dba)₃NaOtBu92% Clean conversion; fast kinetics (<4h).
RuPhos Pd₂(dba)₃LHMDS88% Excellent for secondary amines; LHMDS protects amide.
BINAP Pd(OAc)₂Cs₂CO₃75%Slower; required 110°C; trace dehalogenation.
PPh₃ Pd(PPh₃)₄NaOtBu<10%Failed. Catalyst poisoning by amide chelation.
Xantphos Pd₂(dba)₃Cs₂CO₃65%Good, but rigid bite angle less optimal for this specific steric profile.
Critical Control Points (CCP)
  • Dehalogenation (H-Ar byproduct):

    • Cause:

      
      -hydride elimination from the amine or solvent if oxidative addition is slow, or if the reaction overheats.
      
    • Fix: Switch to RuPhos (prevents

      
      -elimination) and ensure the solvent is strictly anhydrous/degassed.
      
  • No Reaction (Starting Material Recovery):

    • Cause: The amide oxygen is binding the Pd.

    • Fix: Increase temperature to 110°C to break the chelate, or switch to a bulkier ligand (e.g., tBuBrettPhos ) to sterically preclude oxygen binding.

  • Intramolecular Cyclization (Phenanthridinone formation):

    • Observation: Mass spectrum shows loss of HBr but no amine incorporation.

    • Cause: C-H activation of the benzyl ring.

    • Fix: This is rare under standard Buchwald conditions (requires higher temps or different Pd mechanism), but if observed, lower the temperature and increase amine concentration to favor the intermolecular pathway.

References

  • General Mechanism & Ligand Effects

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3] Journal of the American Chemical Society.[4]

  • Amide Interference & Solutions (Cereblon Binders)

    • Nunes, J., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.

    • Relevance: Discusses handling unprotected glutarimides/amides during amination using LHMDS as a "pseudo-protecting" base.
  • Estrogen Derivative Amination (2-bromo-benzamide analogs)

    • Mernyák, E., et al. (2018). A facile Pd-catalyzed C(sp2)–N coupling to provide a range of 2- or 4-[(subst.)phenyl]amino-13α-estrone derivatives.[2] Beilstein Journal of Organic Chemistry.

    • Relevance: Provides specific conditions (Pd(OAc)2/XPhos) for sterically crowded 2-bromo-aryl systems.
  • Intramolecular Competition (Direct Arylation context)

    • Vavsari, V. F., et al. (2022).[5] Synthesis of 2,3-Disubstituted Quinazolinone Derivatives through Copper Catalyzed C-H Amidation. ResearchGate/Biotechnol Biofuels.

    • Relevance: Highlights the reactivity of N-benzyl-2-bromobenzamides toward cyclization, confirming the need for specific Pd-ligands to favor intermolecular coupling.

Sources

Troubleshooting & Optimization

Technical Support Center: N-Benzyl-2-bromo-5-methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Method Selection

N-benzyl-2-bromo-5-methoxybenzamide is a sterically congested amide often used as an intermediate in the synthesis of serotonin receptor ligands (e.g., 5-HT2A/2C agonists) and other pharmacophores.

The primary challenge in this synthesis is the ortho-effect caused by the bromine atom at position 2. This bulky substituent hinders the nucleophilic attack on the carbonyl carbon, often leading to sluggish reaction rates and incomplete conversion when using standard coupling agents (like EDC/NHS).

Method Selection Guide
FeatureMethod A: Acid Chloride Activation (Recommended)Method B: HATU/High-Performance Coupling
Mechanism Converts acid to highly reactive acyl chloride (

).
Forms an activated ester (

).
Suitability Best for steric hindrance (2-Br substituent).Good for acid-sensitive substrates.
Typical Yield 85 - 95% 60 - 75%
Key Risk Moisture sensitivity (hydrolysis).High cost; difficult removal of urea byproducts.
Verdict Standard Protocol for this specific scaffold.Use only if functional groups are acid-labile.

Standard Operating Protocol (Method A: Acid Chloride Route)

Objective: Maximize conversion of 2-bromo-5-methoxybenzoic acid to the target amide.

Reagents & Materials
  • Precursor: 2-Bromo-5-methoxybenzoic acid (1.0 equiv)[1]

  • Amine: Benzylamine (1.1 equiv)

  • Activator: Thionyl Chloride (

    
    , 3.0 equiv) or Oxalyl Chloride (1.5 equiv + catalytic DMF)
    
  • Base: Triethylamine (

    
    ) or DIPEA (2.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Workflow
  • Activation (Acyl Chloride Formation):

    • Suspend 2-bromo-5-methoxybenzoic acid in anhydrous DCM under

      
       atmosphere.
      
    • Critical Step: Add catalytic DMF (2-3 drops). This forms the Vilsmeier-Haack intermediate, drastically accelerating the reaction with oxalyl chloride.

    • Add Oxalyl Chloride dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours. Visual Cue: Evolution of gas (

      
      , 
      
      
      
      ,
      
      
      ) ceases and the solution becomes clear.
    • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling (Amidation):

    • Cool the acid chloride solution to 0°C.

    • Add a mixture of Benzylamine and Base (TEA) in DCM dropwise over 20 minutes.

    • Note: The base scavenges the

      
       generated.
      
    • Warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Quench with saturated

      
       solution.[2]
      
    • Extract organic layer (DCM).

    • Wash Sequence (Crucial for Purity):

      • 1M HCl: Removes unreacted Benzylamine.

      • 1M NaOH: Removes unreacted Benzoic Acid.

      • Brine: Dries the organic layer.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize from hot Ethanol or Ethyl Acetate/Hexane mixture.

Troubleshooting & FAQs

Category 1: Low Yield & Incomplete Conversion[3][4]

Q: I see starting material (Benzoic Acid) remaining after the reaction. Why?

  • Cause: The steric bulk of the 2-bromo group prevents the coupling agent from effectively activating the carboxylic acid, or moisture hydrolyzed the acid chloride back to the acid.

  • Fix:

    • Switch to the Acid Chloride method if using EDC/DCC.

    • Ensure anhydrous conditions . Use freshly distilled DCM and dry glassware.

    • Catalytic DMF: Ensure you added DMF during the acid chloride formation; it is essential for converting hindered acids.

Q: My yield is low (<50%), but the starting material is gone.

  • Cause: Formation of N-benzoylbenzamide (Imide) side product due to "Over-Acylation." This happens if the acid chloride is in large excess or added too quickly to the amine.

  • Fix:

    • Inverse Addition: Add the Acid Chloride solution slowly to the Amine/Base solution (not the other way around). This ensures the amine is always in excess during the addition.

    • Keep the temperature at 0°C during addition.

Category 2: Impurity Profiles

Q: There is a stubborn solid byproduct that won't dissolve in DCM.

  • Diagnosis: If you used DCC/EDC, this is likely the urea byproduct (DCU).

  • Fix: Cool the reaction mixture to -20°C to precipitate the urea, then filter through Celite. Switch to Method A (Acid Chloride) to eliminate this issue entirely.

Q: The product is colored (yellow/brown) instead of white.

  • Diagnosis: Trace oxidation of the benzylamine or impurities in the thionyl chloride.

  • Fix: Wash the organic layer with 10% Sodium Thiosulfate or perform a charcoal filtration during recrystallization.

Visualizations

Figure 1: Synthesis Logic & Troubleshooting Flowchart

This decision tree guides you through the optimization process based on observed intermediates.

SynthesisOptimization Start Start: 2-Bromo-5-methoxybenzoic Acid Activation Activation Step (Select Method) Start->Activation MethodA Method A: Acid Chloride (SOCl2/Oxalyl Cl) Activation->MethodA Preferred for Steric Bulk MethodB Method B: Coupling Agent (HATU/EDC) Activation->MethodB Only if Acid Sensitive CheckTLC Check TLC/LCMS (Conversion?) MethodA->CheckTLC MethodB->CheckTLC Issue1 Issue: Unreacted Acid CheckTLC->Issue1 Incomplete Issue2 Issue: Low Yield / Side Products CheckTLC->Issue2 Impurities Success Target: this compound (>85% Yield) CheckTLC->Success Clean Sol1 Solution: Add cat. DMF Ensure Anhydrous Conditions Issue1->Sol1 Sol2 Solution: Inverse Addition (Add Acid Cl to Amine) Issue2->Sol2 Sol1->MethodA Retry Sol2->MethodA Retry

Caption: Decision matrix for optimizing the amide coupling of sterically hindered 2-bromo-benzoic acid derivatives.

Figure 2: Work-up & Purification Pathway

Standardized extraction protocol to ensure removal of precursors.

Workup Crude Crude Reaction Mix (DCM) Wash1 Wash 1: 1M HCl (Removes Benzylamine) Crude->Wash1 Wash2 Wash 2: 1M NaOH (Removes Benzoic Acid) Wash1->Wash2 Wash3 Wash 3: Brine (Drying) Wash2->Wash3 Dry Dry (Na2SO4) & Conc. Wash3->Dry Cryst Recrystallization (Ethanol/EtOAc) Dry->Cryst

Caption: Purification train designed to chemically separate unreacted amine and acid starting materials.

References

  • BenchChem. (2025).[3][4][5] Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Retrieved from

  • National Institutes of Health (NIH). (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines. PubMed Central. Retrieved from

  • American Chemical Society (ACS). (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of Organic Chemistry. Retrieved from

  • PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from

  • Sigma-Aldrich. 2-Bromo-5-methoxybenzyl bromide Product Information & Safety. Retrieved from

Sources

Technical Support Center: Purification of N-benzyl-2-bromo-5-methoxybenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of N-benzyl-2-bromo-5-methoxybenzamide via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most probable impurities in my crude this compound sample?

A1: The identity of impurities is intrinsically linked to the synthetic route used. For a typical amide coupling reaction, your crude product likely contains:

  • Unreacted Starting Materials:

    • 2-Bromo-5-methoxybenzoic acid: An acidic starting material that may persist if the reaction did not go to completion or if the work-up was insufficient.[1][2][3][4]

    • Benzylamine: A basic starting material that can remain for the same reasons.[5][6][7][8]

  • Reagent-Derived By-products: If you are using peptide coupling reagents, by-products can be a significant impurity. For example, using dicyclohexylcarbodiimide (DCC) will generate dicyclohexylurea (DCU), which is notoriously difficult to remove.

  • Side-Reaction Products: Depending on the reaction conditions, minor side products may form.[9]

A preliminary liquid-liquid extraction is highly recommended before recrystallization. Washing the organic layer with a mild aqueous base (like sodium bicarbonate) will remove the acidic starting material, while a subsequent wash with a mild aqueous acid (like dilute HCl) will remove residual benzylamine.[10]

Q2: How do I select the optimal solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room or ice-bath temperatures.[11][12] The impurities, conversely, should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[11]

Given the structure of your compound (an aromatic amide), good starting points for screening are alcohols, ethyl acetate, or a mixed-solvent system.

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude, dry solid into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water) dropwise at room temperature, vortexing after each addition. Note the solubility. The ideal solvent should not dissolve the compound readily at this stage.[12]

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A dense formation of crystals indicates a good solvent choice.

Illustrative Solvent Screening Data

SolventSolubility at 20°CSolubility at Boiling PointComments
EthanolSparingly SolubleSolubleA promising candidate for single-solvent recrystallization.
IsopropanolSparingly SolubleSolubleSimilar to ethanol, a good candidate.
Ethyl AcetateModerately SolubleVery SolubleMay lead to lower recovery due to moderate cold solubility. Could be a good "soluble" solvent in a two-solvent system.
Hexane/HeptaneInsolubleInsolubleGood as an "anti-solvent" in a two-solvent system.
TolueneSparingly SolubleSolubleHigh boiling point may be a concern for product stability or "oiling out".
WaterInsolubleInsolubleUnsuitable as a single solvent but can be used as an anti-solvent with a miscible solvent like ethanol or acetone.
Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point before the solution becomes saturated.[13] This is a common problem when the boiling point of the solvent is too high or when the solution cools too rapidly.

Troubleshooting Steps:

  • Re-heat the solution to re-dissolve the oil.

  • Add more solvent. Add a small amount (1-5% of the total volume) of the hot solvent to decrease the saturation temperature. This ensures crystallization begins at a lower temperature.[13]

  • Ensure slow cooling. Insulate the flask (e.g., with glass wool or by placing it in a warm beaker) to slow the rate of cooling. Rapid cooling encourages precipitation rather than crystallization.[12][14]

  • Try a lower-boiling point solvent. If the issue persists, your chosen solvent's boiling point may be too close to or above the melting point of your compound (or its impure form). Re-evaluate your solvent choice.

  • Induce crystallization at a lower temperature. Once the solution has cooled slightly below the temperature at which it oiled out, try scratching the inside of the flask with a glass rod to provide a nucleation site.[15]

G start Compound 'Oils Out' reheat Re-heat solution to re-dissolve oil start->reheat add_solvent Add small amount of hot solvent reheat->add_solvent slow_cool Allow to cool very slowly add_solvent->slow_cool check Does it oil out again? slow_cool->check success Crystals Form Successfully check->success No fail Problem Persists check->fail Yes change_solvent Re-attempt with a lower boiling point solvent fail->change_solvent

Caption: Troubleshooting logic for when a compound "oils out".
Q4: I've cooled the solution, but no crystals have formed. What is the next step?

A4: The absence of crystals upon cooling usually indicates that the solution is not supersaturated, which can happen for two main reasons: too much solvent was used, or the compound is surprisingly soluble even at low temperatures.[15]

Inducing Crystallization:

  • Scratching: Use a glass stirring rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[14][15]

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This "seed" will act as a template for other crystals to grow upon.[15]

  • Reduce Solvent Volume: If the above methods fail, you likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 10-20%) to increase the concentration. Then, attempt to cool it again.[13]

  • Cool to a Lower Temperature: Ensure the flask has spent adequate time (at least 20-30 minutes) in an ice-water bath. For some highly soluble compounds, a dry ice/acetone bath may be required, though this can sometimes lead to rapid precipitation of impurities.

Q5: My final yield is very low (<50%). How can I improve recovery?

A5: A low yield is a common and frustrating issue in recrystallization. The primary cause is loss of product to the mother liquor.[13]

Strategies to Maximize Yield:

  • Use the Minimum Amount of Solvent: This is the most critical factor. The goal is to create a solution that is saturated at the boiling point of the solvent. Adding excessive solvent means more of your product will remain dissolved upon cooling.[15]

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool first to room temperature and then in an ice bath. Rushing this step will leave a significant amount of product in the solution.[16]

  • Minimize Wash Volume: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using room temperature or excessive solvent will re-dissolve some of your purified product.[15]

  • Second Crop Recovery: Do not discard the filtrate (mother liquor) immediately. You can often recover a "second crop" of crystals by boiling off a significant portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.[16]

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., with Ethanol)
  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add a small portion of ethanol and heat the mixture to a gentle boil with stirring.

  • Saturation: Continue adding hot ethanol in small portions until the solid has just dissolved completely. Avoid adding a large excess.[15]

  • (Optional) Hot Filtration: If insoluble impurities are observed, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize the yield of crystals.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a very small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place crude solid in flask B Add minimum hot solvent to dissolve A->B C Hot filter (if needed) B->C D Cool slowly to room temp. C->D E Chill in ice bath D->E F Collect via vacuum filtration E->F G Wash with minimal ice-cold solvent F->G H Dry crystals G->H I Pure Product H->I

Caption: General workflow for a single-solvent recrystallization.
Protocol 2: Two-Solvent Recrystallization (e.g., with Ethyl Acetate/Hexane)

This method is used when no single solvent is ideal. You need a pair of miscible solvents: one in which the compound is soluble (the "soluble solvent," e.g., ethyl acetate) and one in which it is insoluble (the "anti-solvent," e.g., hexane).[17]

  • Dissolution: Dissolve the crude solid in the minimum required amount of the hot soluble solvent (ethyl acetate) in an Erlenmeyer flask.

  • Saturation: While keeping the solution hot, add the hot anti-solvent (hexane) dropwise with swirling until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a drop or two of the hot soluble solvent (ethyl acetate) until the solution becomes clear again.[14]

  • Crystallization & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol above, using an ice-cold mixture of the two solvents (in the approximate final ratio) for the final wash.

References
  • Vertex AI Search. (2024, November 20).
  • Wikipedia. (n.d.). Benzylamine. Retrieved February 27, 2026, from [Link]

  • Pellos Group. (2025, August 7).
  • ChemicalBook. (2023, May 24).
  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved February 27, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 27, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 27, 2026, from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation.
  • Unknown. (n.d.).
  • PubChem. (n.d.). Benzylamine. Retrieved February 27, 2026, from [Link]

  • ChemicalBook. (2026, January 13). 2-BROMO-5-METHOXYBENZOIC ACID.
  • PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid. Retrieved February 27, 2026, from [Link]

  • Unknown. (n.d.).
  • University of California, Los Angeles, Department of Chemistry. (n.d.).
  • ResearchGate. (2024, August 6). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide)
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • BenchChem. (2025). Comparative study of "N-Benzyl-2-bromo-N-methylbenzamide" synthesis methods.
  • PMC. (n.d.). 2-Bromo-N′-[(Z)-2-bromobenzylidene]-5-methoxybenzohydrazide.
  • Unknown. (n.d.).
  • Google Patents. (n.d.). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
  • BenchChem. (2025). Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide.
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Technical Support Center: N-Benzyl-2-bromo-3-methylbenzamide Synthesis.
  • PubChem. (n.d.). N-Benzyl-2-bromo-N-methylbenzamide. Retrieved February 27, 2026, from [Link]

  • PubMed. (2015, July 15). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists.

Sources

Technical Support Center: Solving Solubility Issues of N-benzyl-2-bromo-5-methoxybenzamide in Water

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with N-benzyl-2-bromo-5-methoxybenzamide in aqueous media. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to address specific issues you may face during your experiments.

Understanding the Challenge: Why is this compound Poorly Soluble in Water?

This compound is a molecule with significant hydrophobic character. The presence of two benzene rings contributes to its lipophilicity, making it inherently difficult to dissolve in polar solvents like water. While the amide and methoxy groups can participate in some hydrogen bonding, the large nonpolar surface area of the molecule dominates its behavior, leading to poor aqueous solubility.[1] This is a common characteristic of many benzamide derivatives, which generally exhibit limited water solubility due to their hydrophobic benzene rings.[2]

Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility

If you are facing issues with this compound precipitating out of your aqueous formulation, this guide provides a logical progression of troubleshooting steps.

Caption: A stepwise troubleshooting guide for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take if my compound is not dissolving in water?

A1: The most straightforward initial approach is to use a cosolvent system.[3][4][5] Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[5][6]

Recommended Cosolvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

Getting Started with Cosolvents: Begin by preparing a stock solution of your compound in a minimal amount of a suitable organic solvent (like DMSO or ethanol). Then, incrementally add your aqueous buffer to this stock solution while vortexing to determine the maximum tolerable aqueous concentration before precipitation occurs.

Q2: Can I use pH adjustment to improve the solubility of this compound?

A2: Yes, pH adjustment can be an effective strategy for ionizable compounds.[7][8][9] The solubility of weakly acidic or basic compounds can be significantly influenced by the pH of the solution.[7][9][10] For a weakly basic compound, decreasing the pH (making the solution more acidic) will lead to protonation of the basic functional group, forming a more soluble salt. Conversely, for a weakly acidic compound, increasing the pH (making the solution more basic) will deprotonate the acidic group, also leading to a more soluble salt.[9]

This compound has a predicted acidic pKa of around 11.5 and a predicted basic pKa of approximately -2.19.[11] The amide proton is very weakly acidic, and the carbonyl oxygen is very weakly basic. Given these predicted pKa values, significant ionization and therefore a substantial increase in solubility through pH adjustment within a typical physiological pH range (e.g., 1-8) is unlikely. However, it is still a variable that can be explored, especially at more extreme pH values if the experimental conditions allow.

Q3: When should I consider using surfactants?

A3: If cosolvency and pH adjustments are insufficient, surfactants are the next logical step.[12][13] Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[12][13][14] These micelles have a hydrophobic core and a hydrophilic shell.[14] Hydrophobic compounds like this compound can be encapsulated within the hydrophobic core of these micelles, effectively increasing their apparent solubility in the aqueous medium.[12][13][15][16] This process is known as micellar solubilization.[14]

Commonly Used Surfactants in Pharmaceutical Formulations:

  • Tween® 80 (Polysorbate 80)

  • Sodium Lauryl Sulfate (SLS)

  • Cremophor® EL

Q4: What are cyclodextrins and how can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18][19] This unique structure allows them to encapsulate hydrophobic "guest" molecules, like this compound, within their central cavity, forming an "inclusion complex."[17][18][19][20] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[17][18][19][]

Types of Cyclodextrins:

  • α-cyclodextrin

  • β-cyclodextrin

  • γ-cyclodextrin

  • Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which offer improved solubility and reduced toxicity.[18]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Cosolvent System

Objective: To determine the optimal concentration of a cosolvent to dissolve this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare a 100 mM stock solution of this compound in 100% DMSO.

  • In a series of microcentrifuge tubes, prepare different final concentrations of the compound (e.g., 1, 5, 10, 25, 50, 100 µM) by adding the appropriate volume of the DMSO stock solution.

  • Slowly add PBS (pH 7.4) to each tube to reach a final volume of 1 mL, ensuring the final DMSO concentration is consistent across all tubes (and ideally below 1% v/v to minimize solvent effects in biological assays).

  • Vortex each tube vigorously for 30 seconds.

  • Incubate the tubes at room temperature for 1 hour.

  • Visually inspect for any precipitation.

  • If precipitation is observed, centrifuge the tubes at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Caption: Workflow for solubility enhancement using a cosolvent.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of this compound in a minimal volume of ethanol.

  • In a separate beaker, dissolve a molar excess (e.g., 1:1 or 1:2 molar ratio of compound to HP-β-CD) of HP-β-CD in deionized water with stirring.

  • Slowly add the ethanolic solution of the compound to the aqueous HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze-dry or evaporate the solvent under reduced pressure using a rotary evaporator to obtain the solid inclusion complex.

  • The resulting powder can be reconstituted in water to the desired concentration.

Data Presentation: Expected Solubility Enhancement

The following table provides a hypothetical comparison of the aqueous solubility of this compound using different solubilization techniques. Actual values will need to be determined experimentally.

Solubilization MethodSolvent SystemExpected Solubility (µg/mL)
NoneWater< 1
Cosolvency10% DMSO in Water10 - 50
Surfactant1% Tween® 80 in Water50 - 200
Cyclodextrin Complexation5% HP-β-CD in Water> 500

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs - Hilaris Publisher. (2024, May 29). Hilaris Publisher.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.). BOC Sciences.
  • The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. (2022, January 5). THE PCCA BLOG.
  • Benzamide - Solubility of Things. (n.d.). Solubility of Things.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). PubMed Central.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). PubMed Central.
  • Cosolvent - Grokipedia. (n.d.). Grokipedia.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31). Brieflands.
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - MDPI. (2024, November 12). MDPI.
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). PubMed Central.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (2020, December 7).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro Scholar.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26). Pharma Excipients.
  • The role of surfactants in the release of very slightly soluble drugs
  • Solubilization by surfactants: Significance and symbolism. (2025, July 31).
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • 8.11 pH and Solubility | AP Chemistry. (n.d.).
  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formul
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis.
  • Benzamide - Wikipedia. (n.d.). Wikipedia.
  • Does anyone know how pH affects solubility??
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 12). YouTube.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - ResearchGate. (n.d.).
  • The effect of different pH-adjusting acids on the aqueous solubility of... - ResearchGate. (n.d.).
  • 18.7: Solubility and pH - Chemistry LibreTexts. (2023, July 12). Chemistry LibreTexts.
  • PH and Solvent Effect on Drug Solubility. (n.d.).
  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications. (2023, March 29).
  • Solubilization Using Cosolvent Approach | Request PDF - ResearchGate. (n.d.).
  • N-Benzyl-2-bromo-N-methylbenzamide | C15H14BrNO | CID 614171 - PubChem. (n.d.). PubChem.
  • 2-Bromo-5-methoxybenzyl bromide 97 19614-12-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 831252-42-7 | N-benzyl-5-bromo-2-methoxybenzamide - ChemScene. (n.d.). ChemScene.
  • N-benzyl-2-bromo-5-fluorobenzamide Properties - EPA. (2025, October 15). EPA.
  • Comparative study of "N-Benzyl-2-bromo-N-methylbenzamide" synthesis methods - Benchchem. (n.d.). Benchchem.
  • Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives | Request PDF - ResearchGate. (2024, August 6).
  • 5-bromo-N-methoxy-2-phenylbenzamide | C14H12BrNO2 | CID 177855713 - PubChem. (2026, February 14). PubChem.
  • N-Benzyl 5-bromo-2-methoxybenzenesulfonamide | 446308-82-3 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed. (2015, July 15). PubMed.

Sources

Technical Support Center: Optimizing Amide Bond Formation for Sterically Hindered 2-Bromo-Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the kinetic and thermodynamic hurdles of coupling sterically hindered ortho-substituted benzoic acids—specifically 2-bromobenzoic acid derivatives.

The ortho-bromo group presents a unique challenge: the large Van der Waals radius of bromine (1.85 Å) physically shields the carbonyl carbon, obstructing the Bürgi-Dunitz trajectory required for amine nucleophilic attack. Consequently, the rate of aminolysis drops significantly, often allowing competing side reactions (like hydrolysis of the activated ester or N-acylurea rearrangement) to dominate. This guide synthesizes mechanistic causality with field-proven protocols to ensure your success.

Diagnostic Workflow: Selecting the Right Activation Strategy

Before proceeding to the bench, use the decision matrix below to match your amine's nucleophilicity and steric profile with the appropriate activation chemistry.

Workflow A 2-Bromobenzoic Acid Activation Strategy B Primary Amine (Low Steric Clash) A->B C Secondary/Bulky Amine (High Steric Clash) A->C D Poor Nucleophile (e.g., Anilines) A->D E HATU + DIPEA (Anchimeric Assistance) B->E Standard Kinetics F T3P + Pyridine (Suppresses Epimerization) B->F Chiral Amine C->E Moderate Hindrance G Oxalyl Chloride + cat. DMF (Acid Chloride Route) C->G Extreme Hindrance D->F Mild Conditions D->G Unreactive Anilines

Decision matrix for 2-bromobenzoic acid amide coupling strategies.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does the standard EDC/HOBt protocol consistently fail or give low yields with 2-bromobenzoic acid? A: The failure is a kinetic issue. EDC reacts with the carboxylic acid to form an O-acylisourea intermediate. In unhindered systems, HOBt rapidly traps this to form an active ester. However, the ortho-bromo group restricts the approach of HOBt. Even if the HOBt-ester forms, the subsequent amine attack is so slow that the intermediate either hydrolyzes back to the starting material (if trace water is present) or the O-acylisourea undergoes an irreversible [1,3]-sigmatropic rearrangement to form an inactive, stable N-acylurea byproduct[1].

Q: Why is HATU recommended over other uronium salts for this specific substrate? A: HATU contains an HOAt (7-azabenzotriazole) leaving group. The critical difference lies in the nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen acts as a hydrogen-bond acceptor, coordinating the incoming amine and pre-organizing the transition state. This phenomenon, known as anchimeric assistance, drastically lowers the activation energy required for aminolysis, allowing it to outcompete the steric hindrance imposed by the 2-bromo group[1].

Q: My amine partner contains a sensitive chiral center. How do I prevent epimerization during the coupling? A: Epimerization typically occurs via base-catalyzed enolization or azlactone formation when highly active esters are exposed to strong bases like DIPEA. To prevent this, switch to T3P (Propylphosphonic anhydride) and use pyridine as the base. Pyridine is basic enough to drive the reaction but weak enough to suppress the deprotonation of the


-carbon. T3P forms a mixed anhydride that is highly selective and has been proven to yield amides with non-detectable levels of racemization, even with unreactive anilines[2].

Q: When should I abandon coupling reagents and use the acid chloride route? A: If you are coupling 2-bromobenzoic acid to a highly hindered secondary amine (e.g., diisopropylamine or a bulky piperidine derivative), even HATU or COMU[3] may fail because the active ester leaving groups (HOAt/Oxyma) are themselves sterically demanding. The acid chloride route replaces the bulky leaving group with a minute chloride ion, minimizing the steric threshold at the carbonyl center and allowing the reaction to proceed.

Troubleshooting Guide

Observed IssueMechanistic DiagnosisCorrective Action
Complete recovery of unreacted 2-bromobenzoic acid The activated ester hydrolyzed before the amine could attack.Ensure strict anhydrous conditions. Switch from EDC to HATU to accelerate the aminolysis rate[1].
Formation of symmetrical anhydride The amine is too sterically hindered to attack the activated ester, so a second molecule of carboxylate attacks instead.Increase the equivalents of the amine to 2.0–3.0. If unresolved, switch to the acid chloride protocol.
Capping of the amine (Tetramethylurea byproduct) Excess HATU reacted directly with the amine nucleophile, forming a guanidinium byproduct.Pre-activate the 2-bromobenzoic acid with HATU for exactly 2–3 minutes before adding the amine[1].
Incomplete conversion with Anilines Anilines are poor nucleophiles; the standard active ester is not electrophilic enough.Utilize the T3P/Pyridine system and gently heat the reaction to 40–50 °C[2].

Quantitative Reagent Comparison

Use this table to benchmark your reagent selection based on your specific project constraints.

Coupling ReagentActivation IntermediateSteric ToleranceEpimerization RiskByproduct RemovalRelative Cost
EDC / HOBt HOBt-esterLowModerateAqueous washLow
HATU HOAt-esterHighLowChromatography / WashHigh
COMU Oxyma-esterHighLowAqueous washModerate
T3P Mixed AnhydrideModerate-HighVery LowWater-soluble (Trivial)Moderate
Oxalyl Chloride Acid ChlorideVery HighHighEvaporation (Volatile)Low

Self-Validating Standard Operating Procedures

The following protocols are designed as "self-validating systems"—meaning they contain built-in physical or chemical indicators that confirm the reaction is proceeding correctly without needing immediate LC-MS analysis.

Protocol A: Mild Coupling via T3P (Ideal for Chiral/Aniline Substrates)

Self-Validation Check: The T3P byproducts are entirely water-soluble. A simple aqueous workup will yield a crude NMR completely devoid of coupling reagent signals, instantly validating conversion.

  • Setup: In an oven-dried flask under nitrogen, dissolve 2-bromobenzoic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc or 2-MeTHF (0.2 M).

  • Base Addition: Add anhydrous Pyridine (3.0 equiv). Stir for 5 minutes at room temperature.

  • Activation: Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv).

  • Reaction: Stir at room temperature for 12–24 hours. (For unreactive anilines, heat to 50 °C)[2].

  • Workup: Quench the reaction with 1N HCl (aqueous). The phases will separate cleanly. Wash the organic layer sequentially with saturated NaHCO

    
     and brine.
    
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: The Acid Chloride Route (For Extreme Steric Hindrance)

Self-Validation Check: The generation of the Vilsmeier-Haack reagent and subsequent acid chloride formation produces stoichiometric amounts of CO


 and CO gas. The cessation of bubbling is a visual confirmation that activation is complete.
  • Setup: Suspend 2-bromobenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under nitrogen at 0 °C.

  • Catalysis: Add 2–3 drops of anhydrous DMF.

  • Activation: Slowly add Oxalyl Chloride (1.5 equiv) dropwise. Observe immediate effervescence (gas evolution).

  • Maturation: Remove the ice bath and let the reaction stir at room temperature until gas evolution completely ceases (approx. 2 hours).

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM. Re-dissolve the resulting crude 2-bromobenzoyl chloride in fresh anhydrous DCM.

  • Coupling: Cool the solution to 0 °C. Add the hindered amine (1.2 equiv) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Completion: Stir for 4 hours, warming to room temperature. Quench with water, extract with DCM, and purify via flash chromatography.

References

  • Organic-Chemistry.org (Dunetz et al., Org. Lett., 2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available at: [Link]

  • ChemRxiv. Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Available at:[Link]

Sources

🔬 Technical Support Center: Methoxybenzamide Purification Hub

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Column Chromatography Solvent Systems for Methoxybenzamides Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs)

Status: Online | Lead Scientist: Dr. A. Vance | Ticket Type: Method Development

Welcome to the Purification Hub. You are likely here because your methoxybenzamide derivative is either streaking down the column, precipitating at the head, or co-eluting with a regioisomer. Methoxybenzamides present a unique chromatographic challenge: the amide moiety is a strong hydrogen bond donor/acceptor (causing tailing), while the methoxy group adds electron density, often altering solubility profiles compared to naked benzamides.

This guide moves beyond "try hexane/ethyl acetate" and dives into the mechanistic interactions between your analyte and the silica stationary phase.[1]

📂 Module 1: Solvent System Selection Strategy

Q: Standard Hexane/EtOAc isn't moving my compound, but DCM/MeOH is pulling silica fines into my product. What is the alternative?

A: This is the classic "Polarity Trap." Methoxybenzamides are often too polar for Hexane/EtOAc (requiring >80% EtOAc where resolution drops) but highly soluble in Dichloromethane (DCM)/Methanol (MeOH).

The Risk: While DCM/MeOH is a powerful solubilizer, using >10% MeOH in DCM can mechanically degrade granular silica, causing "fines" (micro-particles) to pass through the frit and contaminate your final product [1].[2] Furthermore, basic modifiers in MeOH can chemically dissolve silica [2].

The Senior Scientist Recommendation: Switch to the "Green Alternative" or the "Buffered DCM" protocol.

Option A: The "Green" Alternative (EtOAc/EtOH)

Recent data suggests a 3:1 mixture of EtOAc:EtOH acts as a robust polar eluent that mimics DCM/MeOH polarity without the toxicity or silica degradation risks [3].

Solvent SystemPolarity ProfileApplicationRisk Factor
Hexane / EtOAc Low - MediumNon-polar intermediates; protected amides.Low. Often insufficient elution power for free amides.
DCM / MeOH HighFree amides; polar impurities.High. Silica stripping; halogenated waste.
EtOAc / EtOH (3:1) HighGeneral purpose polar alternative.[3]Low. Excellent solubility; sustainable.
MTBE / Hexane LowSeparation of ortho-isomers (see Module 3).Low. Good for regio-selectivity.
Option B: The Buffered DCM Protocol

If you must use DCM due to solubility:

  • Limit MeOH to <10%.[4]

  • If higher polarity is needed, use Acetone instead of MeOH as the polar modifier in DCM. Acetone does not degrade silica as aggressively as alcohols.

📂 Module 2: Troubleshooting Tailing (The "Streak")

Q: My methoxybenzamide elutes as a streak rather than a tight band, contaminating later fractions. Why?

A: This is Silanol Activity . The amide nitrogen and oxygen atoms are interacting via hydrogen bonding with the acidic silanol (Si-OH) groups on the silica surface. This secondary interaction competes with the solvent partitioning, causing the "tail" [4].[5]

The Fix: You must perform Competitive Deactivation . You need a base that binds to the silanols stronger than your amide but washes off easily.

Protocol: The 1% Modifier Rule Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (


)  to both your weak and strong solvents.
  • Why TEA? It is lipophilic and works well in Hexane/EtOAc systems.

  • Why Ammonia? It is better for DCM/MeOH systems. Warning: Ammonia + MeOH increases silica dissolution rates; keep residence time short [2].

Visualization: The Tailing Decision Logic

TailingLogic Start Problem: Peak Tailing/Streaking CheckSolubility Check Solubility in Mobile Phase Start->CheckSolubility Soluble Fully Soluble? CheckSolubility->Soluble SolidLoad Switch to Solid Loading (See Module 4) Soluble->SolidLoad No (Precipitates) CheckSilica Check Silica Type Soluble->CheckSilica Yes AddModifier Add 1% TEA or NH4OH (Competitive Deactivation) Proceed Run Column with Buffered Eluent AddModifier->Proceed SolidLoad->Proceed Granular Granular Silica? CheckSilica->Granular Granular->AddModifier No (Spherical) AvoidMeOH Avoid DCM/MeOH > 10% Use EtOAc/EtOH Granular->AvoidMeOH Yes (Risk of Fines) AvoidMeOH->AddModifier

Caption: Decision matrix for troubleshooting tailing issues. Note the distinction between solubility-induced streaking vs. silanol interaction.

📂 Module 3: Separation of Regioisomers

Q: I have a mixture of ortho- and para-methoxybenzamide. They co-elute on TLC. How do I separate them?

A: Regioisomers require exploiting Intramolecular Hydrogen Bonding (The "Ortho Effect").

  • The Mechanism: In ortho-methoxybenzamides, the amide hydrogen often forms an internal hydrogen bond with the adjacent methoxy oxygen. This "hides" the polarity of the molecule, making the ortho isomer effectively less polar than the para isomer (where the polar groups are exposed to the silica) [5].

  • The Prediction: The ortho isomer will usually elute first (higher Rf).

Troubleshooting Protocol:

  • Lower the Polarity: If they co-elute at 50% EtOAc, drop to 10-15% EtOAc and run a slower gradient. You need to maximize the interaction time with the silica to let the subtle polarity difference resolve.

  • Change Selectivity: Switch the non-polar solvent. Toluene or Benzene (if safety permits) often provides better pi-pi interaction selectivity for aromatic isomers than Hexane.

    • Recommended System:Toluene / Acetone (9:1) .

📂 Module 4: Solubility & Loading

Q: My compound dissolves in DCM but crashes out when I add Hexane. Liquid loading is ruining my separation.

A: Liquid loading a polar compound in a strong solvent (DCM) onto a column running in a weak solvent (Hexane) causes "Band Broadening" or precipitation at the column head.

The Solution: Dry (Solid) Loading You must adsorb your crude material onto a carrier matrix. This eliminates the solvent mismatch and allows the compound to elute as a tight band [6].

Step-by-Step Solid Loading Protocol:

  • Dissolution: Dissolve crude methoxybenzamide in the minimum amount of a volatile strong solvent (DCM or Acetone).

  • Addition: Add Silica Gel (ratio 1:1 or 1:2 w/w relative to crude mass) or Celite 545. Note: Celite is often preferred as it is less acidic and reduces degradation.

  • Evaporation: Rotovap the slurry until it is a free-flowing dry powder. Crucial: Ensure no solvent smell remains.

  • Loading: Pour the powder onto the top of your pre-packed column (or into an empty solid load cartridge).

  • Capping: Add a layer of sand or a frit on top to prevent disturbing the bed when adding solvent.

Visualization: Solid Loading Workflow

SolidLoad Step1 1. Dissolve Crude (DCM/MeOH) Step2 2. Add Carrier (Silica/Celite) Step1->Step2 Step3 3. Rotovap to Dry Powder Step2->Step3 Step4 4. Load onto Column Bed Step3->Step4 Step5 5. Elute (Gradient) Step4->Step5

Caption: The "Dry Load" technique prevents precipitation and band broadening caused by solvent mismatch.

📚 References
  • Biotage. (2023).[2] Does methanol really dissolve silica during flash column chromatography? Retrieved from

  • Chemtips. (2013). Is Silica Soluble in Methanol? Retrieved from

  • Taygerly, J. P., et al. (2012). A convenient guide to help select replacement solvents for dichloromethane in chromatography. Green Chemistry.[3] Retrieved from

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[4] Rapid chromatographic techniques for preparative separations with moderate resolution.[4] Journal of Organic Chemistry, 43(14), 2923–2925.[4] Retrieved from

  • Waters Corp. (2013). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids.[6] Retrieved from

  • Membrane Solutions. Flash Column Chromatography Guide. Retrieved from

Sources

Troubleshooting low conversion in 2-bromo-5-methoxybenzamide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #T-BzAm-005 Topic: Troubleshooting Low Conversion in Pd-Catalyzed Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Triage

The Issue: You are experiencing low conversion (<50%) in the cross-coupling (likely Suzuki-Miyaura or Buchwald-Hartwig) of 2-bromo-5-methoxybenzamide . The starting material remains unconsumed, or the reaction stalls after a short burst of activity.

The Root Cause Analysis: This substrate presents a "Perfect Storm" of three deactivating factors:

  • Electronic Deactivation: The 5-methoxy group is para to the bromide. As a strong electron-donating group (EDG), it increases electron density at the C-Br bond, making the oxidative addition step significantly slower than in neutral aryl halides.

  • The "Orthogonality" Trap: The primary amide (-CONH2) at the ortho position is a competent ligand. It can chelate to the Palladium center, displacing your phosphine ligand and forming a catalytically inactive "Pd-amide" resting state.

  • Solubility: Primary benzamides often possess high crystal lattice energy due to intermolecular hydrogen bonding, leading to poor solubility in standard non-polar coupling solvents (e.g., Toluene).

Diagnostic Workflow

Before altering your protocol, determine how the reaction failed using this logic tree:

DiagnosticTree Start Analyze Reaction Mixture (LCMS/NMR) CheckSM Is Starting Material (SM) Remaining? Start->CheckSM CheckByprod Are there Byproducts? CheckSM->CheckByprod Yes (>20%) CatalystDeath Issue: Decomposition Sol: Lower Temp, Degas better CheckSM->CatalystDeath No (SM Consumed) Proto Issue: Transmetalation Failure Sol: Add water, switch base CheckByprod->Proto Product: Des-bromo (Ar-H) Homo Issue: Oxidative Addition too slow Sol: Switch to Pd-G3/G4 precatalysts CheckByprod->Homo Product: Homocoupling (Ar-Ar) Stalled Issue: Catalyst Poisoning (Amide) Sol: Use Bulky Ligands (XPhos/SPhos) CheckByprod->Stalled No major byproducts

Figure 1: Diagnostic logic for troubleshooting coupling failures based on crude reaction analysis.

Technical Solutions & Optimization Guides

Solution A: Overcoming Catalyst Poisoning (Ligand Selection)

The primary amide nitrogen is a Lewis base. In the absence of a sterically demanding ligand, the amide will bind to Pd(II), shutting down the cycle.

  • Recommendation: Use Dialkylbiaryl phosphine ligands (Buchwald Ligands).

  • Why? Ligands like SPhos or XPhos are extremely bulky. They create a "protective shell" around the Pd center that permits the entry of the aryl halide (via oxidative addition) but physically blocks the coordination of the amide nitrogen.

  • Protocol Shift: Switch from Pd(PPh3)4 or Pd(dppf)Cl2 to a Pd-G3 or Pd-G4 Precatalyst containing XPhos or SPhos.

Solution B: Accelerating Oxidative Addition (Electronic Effects)

The 5-methoxy group makes the C-Br bond electron-rich and sluggish.

  • Recommendation: High-temperature activation is required, but dangerous if the catalyst is unstable.

  • Solvent System: Switch to 1,4-Dioxane/Water (4:1) or n-Butanol .

  • Why?

    • Dioxane/Water: The water is critical for activating the boronic acid (forming the reactive boronate species) and solubilizing the inorganic base.

    • n-Butanol: High boiling point (117°C) allows for higher thermal activation energy to force the oxidative addition, while the protic nature helps solubilize the benzamide.

Solution C: The "Dummy" Ligand Strategy

If the amide interference is severe, you can "mask" the amide in situ.

  • Strategy: Add 2.0 equivalents of Boc2O (Di-tert-butyl dicarbonate) and DMAP (cat.) to the reaction vessel before adding the catalyst.

  • Mechanism: This converts the primary amide (-CONH2) to the imide (-CON(Boc)2) or carbamate in situ. The Boc-protected amide is sterically bulky and electron-withdrawing, completely eliminating its ability to poison the catalyst. The Boc group can be removed later with TFA.

The "Gold Standard" Protocol

Use this protocol if standard conditions (Pd(PPh3)4/Na2CO3) have failed.

Reaction Type: Suzuki-Miyaura Coupling Scale: 1.0 mmol

ComponentReagentEquivalentsRole
Substrate 2-bromo-5-methoxybenzamide1.0Electrophile
Partner Aryl Boronic Acid1.5Nucleophile
Catalyst XPhos Pd G3 0.02 - 0.05 (2-5 mol%)High-turnover precatalyst
Base K3PO4 (finely ground)3.0Activator (Anhydrous but hygroscopic)
Solvent 1,4-Dioxane / H2O4:1 ratio (0.2 M)Solubilizes amide & boronate
Temp 80°C - 100°CN/AThermal activation

Step-by-Step Execution:

  • Charge Solids: Add the benzamide (1.0 equiv), boronic acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G3 (0.02 equiv) to a reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Critical: Oxygen kills the active Pd(0) species rapidly in electron-rich systems.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water via syringe.

  • Reaction: Heat to 80°C. Monitor by LCMS at 1 hour.

    • Note: If the mixture turns black (Pd precipitation) within 10 minutes, your solvent was not degassed sufficiently.

Mechanistic Insight: The Amide Trap

Understanding the failure mode is crucial for preventing it in future analogues.

Mechanism cluster_trap Catalyst Deactivation Loop Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Slow step due to 5-OMe) Pd0->OxAdd + Ar-Br Coord Amide Coordination (The Trap) OxAdd->Coord Low Steric Ligand (e.g., PPh3) Product Product Formation OxAdd->Product Bulky Ligand (XPhos) Blocks Coordination Coord->Pd0 Reversible (Stalls Cycle)

Figure 2: The competition between productive coupling and non-productive amide coordination.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(dppf)Cl2? It works for my other aryl bromides. A: Likely not. While dppf is robust, it has a large bite angle but lacks the extreme steric bulk required to prevent the ortho-amide from coordinating. If you must use it, increase temperature to 110°C, but expect lower yields compared to Buchwald precatalysts.

Q: I see a byproduct with Mass M-Br+H. What is it? A: This is the protodehalogenation product (3-methoxybenzamide). It means your Oxidative Addition worked, but the Transmetalation was too slow, leading to side reactions with the solvent or trace moisture.

  • Fix: Increase the concentration of the boronic acid and ensure your base (K3PO4) is fresh. Switch to a more active catalyst (Pd-G4) to speed up the cycle.

Q: The reaction mixture is a solid sludge. Can I add more solvent? A: Yes. Benzamides are notorious for poor solubility. You can dilute the reaction to 0.1 M or 0.05 M. However, reaction rates decrease with dilution. A better approach is using a co-solvent like n-Butanol or increasing the water ratio to help dissolve the inorganic salts.

Q: Can I use microwave heating? A: Highly recommended. Microwave heating (100°C for 30 mins) often overcomes the solubility issues and the high activation energy barrier of the electron-rich C-Br bond more effectively than conventional heating.

References

  • Buchwald Ligands in Cross-Coupling

    • Title: "Surmounting the Challenges of Suzuki-Miyaura Cross-Coupling."
    • Source: Accounts of Chemical Research
    • URL:[Link]

  • Amide Activation & Interference

    • Title: "General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles.
    • Source: Organic Letters (Szostak Group)
    • URL:[Link]

  • Ortho-Substituent Effects

    • Title: "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[1]

    • Source: Royal Society of Chemistry
    • URL:[Link]

  • General Suzuki Troubleshooting

    • Title: "Suzuki-Miyaura Cross-Coupling: Mechanism, Experimental Procedure, and Set Up."
    • Source: Organic Chemistry Portal / YouTube (Visual Guide)
    • URL:[Link]

Sources

Technical Support Center: Stability and Handling of N-benzyl-2-bromo-5-methoxybenzamide Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support center for N-benzyl-2-bromo-5-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under basic conditions. Here, we will address common issues, explain the underlying chemical principles of potential side reactions, and offer validated protocols to help you achieve optimal experimental outcomes.

Compound Overview and General Stability

This compound is a secondary amide often used as an intermediate in organic synthesis. Understanding its stability is critical for its successful application, especially in reactions requiring basic reagents. While the N-benzyl group and the amide bond are generally robust, the specific arrangement of substituents in this molecule presents unique challenges and potential reaction pathways under certain conditions.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₅H₁₄BrNO₂Calculated
Molecular Weight 320.18 g/mol Calculated[1]
Predicted Physical State SolidInferred
General Solubility Soluble in common organic solvents (DCM, THF, DMF); low solubility in water.Inferred
General Stability Profile

The stability of this compound is highly dependent on the reaction conditions. The N-benzyl group itself is known to be stable under a wide range of basic conditions[2]. However, the amide linkage and the ortho-bromo substituent introduce specific sensitivities.

Condition CategoryReagents/EnvironmentStabilityKey Considerations
Aqueous Weak Base NaHCO₃, K₂CO₃, Et₃NGenerally StableStable for typical workup procedures and mild reaction conditions.
Aqueous Strong Base aq. NaOH, aq. KOHHigh Risk of Hydrolysis The amide bond is susceptible to cleavage, especially with heating, leading to degradation.[3]
Anhydrous Strong Base NaH, t-BuOK, LDAStable (Deprotonation)The amide proton (N-H) is readily deprotonated to form the corresponding anion (amidate). This is often a required step for subsequent alkylation or other reactions.[4]
High Temperatures > 80-100 °C with baseRisk of Side Reactions Elevated temperatures can promote both hydrolysis and potential intramolecular cyclization reactions.
Frequently Asked Questions (FAQs)

Q1: I am performing a reaction with this compound using potassium carbonate in DMF. Should I be concerned about degradation?

A1: Under these conditions (a weak, non-aqueous base), the compound is expected to be largely stable. Potassium carbonate is generally not strong enough to cause significant hydrolysis of the amide bond, especially in an anhydrous solvent like DMF. The primary reaction will likely be the deprotonation of the amide N-H, which may be desired for your subsequent transformation. However, as with any reaction, monitoring by Thin-Layer Chromatography (TLC) or HPLC is crucial to confirm stability over the course of the reaction.

Q2: What is the primary degradation pathway for this compound in the presence of a strong aqueous base like NaOH?

A2: The most significant and common degradation pathway under strong aqueous basic conditions is the hydrolysis of the amide bond . This reaction cleaves the molecule into 2-bromo-5-methoxybenzoic acid and benzylamine.[3] This process is often irreversible and is accelerated by heat. If your desired reaction requires a strong base, using anhydrous conditions is critical to prevent this side reaction.

Q3: Is intramolecular cyclization a possibility with this molecule?

A3: Yes, intramolecular cyclization is a potential side reaction due to the presence of the bromine atom on the ortho position of the benzoyl group. While this is not typically observed with weaker bases, strong bases under forcing conditions (e.g., high heat) could potentially facilitate a reaction. For instance, related 2-bromobenzamides have been shown to undergo cyclization reactions under specific catalytic conditions, suggesting the reactivity of this position[5][6]. This could lead to the formation of isoindolinone-type structures.

Q4: My reaction workup involves washing with a sodium bicarbonate solution. Is my product safe?

A4: Yes, your product should be stable during a standard aqueous workup with weak bases like sodium bicarbonate or sodium carbonate. These conditions are not harsh enough to induce significant amide hydrolysis. The purpose of this wash is to neutralize any residual acid from the reaction, and it is a standard and safe procedure for this class of compounds.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem IDIssue ObservedPotential CausesRecommended Solutions
TS-001 Low or no recovery of starting material after reaction/workup. 1. Amide Hydrolysis: The use of strong aqueous bases (NaOH, KOH) during the reaction or workup has degraded the material. 2. Product is water-soluble: While unlikely for the parent compound, the resulting benzylamine and carboxylate salt byproducts are water-soluble.1. Test Stability: Before running the full-scale reaction, test the stability of your starting material under the proposed basic conditions on a small scale. Monitor by TLC or HPLC.[8] 2. Use Anhydrous Conditions: If a strong base is required, use an anhydrous base (e.g., NaH, t-BuOK) in a dry aprotic solvent (e.g., THF, DMF).[4] 3. Modify Workup: Use a mild aqueous base (e.g., saturated NaHCO₃ solution) for washes instead of stronger bases. Avoid prolonged exposure.
TS-002 A new, highly polar spot appears on TLC after basic treatment. Formation of 2-bromo-5-methoxybenzoic acid: This is the carboxylic acid byproduct of amide hydrolysis. It will appear as a baseline or low-Rf spot on silica gel TLC.1. Confirm Identity: The byproduct can be removed by washing the organic layer with a dilute solution of sodium bicarbonate. The acid will convert to its water-soluble sodium salt.[7] 2. Re-evaluate Reaction Conditions: The formation of this byproduct is a clear indicator that your conditions are too harsh (too strong a base, too high a temperature, or presence of water).
TS-003 Formation of an unexpected, complex mixture of byproducts. 1. Benzyne Formation: Use of extremely strong bases (e.g., LDA, NaNH₂) could potentially lead to the formation of a benzyne intermediate via elimination of HBr, which would react non-selectively. 2. Intramolecular Cyclization: As discussed in the FAQ, this can occur under forcing conditions.1. Choose a Milder Base: Select a base that is strong enough for your desired reaction but not overly reactive. For simple deprotonation, NaH or K₂CO₃ are often sufficient. Avoid organolithium bases unless specifically required. 2. Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.
Key Experimental Protocols & Workflows
Protocol 1: Stability Test Under Basic Conditions

This protocol allows you to quickly assess the stability of this compound under your specific experimental conditions.

  • Preparation: Dissolve a small amount (5-10 mg) of this compound in 0.5 mL of the reaction solvent in a small vial.

  • TLC Analysis (t=0): Spot the solution on a TLC plate to establish a reference point for the starting material.

  • Addition of Base: Add the base you intend to use (e.g., 1.2 equivalents of Et₃N, a small portion of K₂CO₃, or a drop of 1M NaOH).

  • Monitoring: Stir the mixture at the intended reaction temperature. Every 30 minutes, take a small aliquot from the reaction mixture and spot it on the TLC plate next to the t=0 spot.

  • Evaluation: Develop the TLC plate. If the starting material spot remains clean and no new spots appear over time, the compound is stable under these conditions. The appearance of new spots indicates degradation or a side reaction.

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation A Dissolve Compound in Solvent B Spot TLC (t=0) A->B C Add Base & Start Stirring at Temp D Aliquot & Spot TLC (t=0.5h) C->D E Aliquot & Spot TLC (t=1h) D->E F Aliquot & Spot TLC (t=2h) E->F G Develop TLC & Analyze H Stable: Single Spot G->H No Change I Unstable: New Spots Formed G->I Degradation

Caption: Workflow for testing compound stability.

Potential Degradation Pathways

The choice of base and solvent is critical in determining the reaction outcome. The following diagram illustrates the two primary competing pathways under basic conditions.

G cluster_hydrolysis Aqueous Strong Base (e.g., NaOH, H₂O, Δ) cluster_deprotonation Anhydrous Base (e.g., NaH, THF) Start This compound Hydrolysis_Product 2-bromo-5-methoxybenzoic acid + Benzylamine Start->Hydrolysis_Product Bad Amidate Amidate Anion (Desired Intermediate) Start->Amidate Good label_hydrolysis Amide Hydrolysis (Common Side Reaction) Desired_Product Further Reaction (e.g., Alkylation) Amidate->Desired_Product label_deprotonation Deprotonation (Desired Pathway)

Caption: Competing reaction pathways under basic conditions.

References
  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • BenchChem. (2025). A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups.
  • BenchChem. (2025). Comparative study of "N-Benzyl-2-bromo-N-methylbenzamide" synthesis methods.
  • Hansen, K. B., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed. [Link]

  • Aman, H., et al. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI. [Link]

  • Banyu Pharmaceutical Co Ltd. (1998). Process for producing 2-bromo-5-methoxybenzyl bromide.
  • Kotipalli, T., et al. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl )benzamide with benzylamine. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to Benzamide, N-benzoyl-N-(phenylmethyl)-.
  • Pearson. (n.d.). How would you make the following compounds from N-benzylbenzamide? b. benzoic acid. [Link]

  • Hsieh, J.-C., & Chuang, G.-J. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. ResearchGate. [Link]

Sources

Validation & Comparative

Comparative Guide: 13C NMR Characterization of N-benzyl-2-bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmacophores, particularly isoquinolinone precursors, N-benzyl-2-bromo-5-methoxybenzamide serves as a critical intermediate. Its structural integrity is defined by the specific regiochemistry of the bromo- and methoxy- substituents.

This guide provides a definitive reference for the 13C NMR chemical shifts of this molecule. Unlike standard spectral lists, this document focuses on comparative validation —demonstrating how to distinguish the target product from its starting materials (2-bromo-5-methoxybenzoic acid) and potential regioisomers using diagnostic carbon signals.

Key Performance Indicators (KPIs) for Validation:

  • Diagnostic Signal: Benzylic methylene (

    
    ) at ~44.0 ppm .
    
  • Electronic Environment: Distinct shielding of the C2-Bromo carbon (~110-115 ppm ) vs. deshielding of the C5-Methoxy carbon (~158-160 ppm ).

  • Purity Check: Absence of starting material carbonyl signals (Acid

    
     vs. Amide 
    
    
    
    ).

Part 1: Structural Analysis & Theoretical Assignments

To accurately interpret the NMR data, we must first map the carbon environments. The molecule consists of three distinct domains: the Benzoyl Core (substituted ring), the Amide Linker , and the Benzyl Pendant (unsubstituted ring).

Molecular Framework & Numbering Logic

The following diagram illustrates the carbon environments used for the assignment table.

G cluster_legend Signal Type Legend C1 C1 (ipso) C2 C2 (C-Br) C1->C2 CO C=O (Carbonyl) C1->CO Amide Link C3 C3 (CH) C2->C3 C4 C4 (CH) C3->C4 C5 C5 (C-OMe) C4->C5 C6 C6 (CH) C5->C6 OMe OMe (Me) C5->OMe Ether Link C6->C1 NCH2 N-CH2 (Benzyl) CO->NCH2 Amide Bond Ph_ipso C1' (ipso) NCH2->Ph_ipso Ph_ar Ar' (Benzyl) Ph_ipso->Ph_ar Ring B Quat Quaternary/Substituted Aliph Aliphatic

Figure 1: Connectivity and carbon environment mapping. Note the distinct electronic environments of C2 (Br-withdrawl/shielding) and C5 (OMe-donation).

Part 2: Comparative Chemical Shift Data

The following table contrasts the target amide with its primary precursor, 2-bromo-5-methoxybenzoic acid . This comparison is the primary method for determining reaction completion.

Solvent:


 (Referenced to 77.16 ppm)
Frequency:  100 MHz or higher recommended for resolution of aromatic clusters.
Carbon AssignmentTarget: N-benzyl-amide (ppm)Precursor: Benzoic Acid (ppm)Shift Difference (

)
Analysis
Carbonyl (C=O) 166.8 - 167.5 165.0 - 170.0*SubtleNot diagnostic alone; Amides often slightly upfield of acids, but H-bonding varies.
C-OMe (C5) 158.5 - 159.5 ~158.0MinimalConsistent deshielding by Oxygen.
C-Br (C2) 110.5 - 112.0 ~113.0~1-2 ppmHeavy atom effect causes significant shielding (low ppm).
Methoxy (

)
55.6 - 56.0 55.8NoneStandard methoxy region.
Benzylic (

)
44.0 - 44.5 ABSENT Diagnostic The appearance of this peak confirms amine coupling.
Benzyl Ring (C') 137.5 (ipso), 127-129 ABSENT Diagnostic New aromatic cluster indicates benzyl group incorporation.
Aromatic C1 (ipso) 138.0 - 139.0 ~130-132SignificantAmide formation alters the ipso-carbon resonance.

*Note: Carboxylic acid carbonyl shifts are highly concentration- and pH-dependent.

Detailed Spectral Interpretation
  • The "Fingerprint" Region (110–160 ppm):

    • C5 (159 ppm): This is the most downfield aromatic signal due to the direct attachment of the electronegative Oxygen (Methoxy).

    • C2 (111 ppm): This is the most upfield aromatic signal (excluding C-H if distinct). The Bromine atom exerts a "Heavy Atom Effect," which often shields the attached carbon, moving it upfield contrary to simple electronegativity predictions.

  • The Amide Linkage:

    • The C=O signal at ~167 ppm is characteristic of benzamides. If the reaction is incomplete, you may see a broad peak >170 ppm (Acid) or a sharp peak if the acid chloride intermediate was used and quenched.

  • Validation Check:

    • If you observe a peak at 44.0 ppm (Triplet in off-resonance/DEPT) AND a peak at 56.0 ppm (Quartet in off-resonance/DEPT), the core connectivity is established.

Part 3: Experimental Protocol & Validation Workflow

To ensure reproducible spectral data, the following sample preparation protocol is recommended. Concentration effects can shift the Carbonyl and Amide N-H peaks (in proton NMR), which indirectly affects C1 and C=O carbon shifts.

Protocol: Analytical Sample Preparation
  • Isolation: Ensure the crude reaction mixture is washed with 1M HCl (to remove unreacted benzylamine) and Sat.

    
     (to remove unreacted benzoic acid).
    
  • Drying: Dry the organic layer over

    
     and concentrate in vacuo.
    
  • Solvation: Dissolve 20-30 mg of the solid in 0.6 mL of

    
     .
    
    • Note: If solubility is poor, use

      
      . Expect the C=O peak to shift downfield by ~1-2 ppm in DMSO due to hydrogen bonding.
      
  • Acquisition:

    • Pulse Sequence: Standard Proton-Decoupled 13C (e.g., zgpg30 on Bruker).

    • Scans: Minimum 256 scans (due to lower sensitivity of 13C).

    • Relaxation Delay (D1): Set to 2.0s to ensure quaternary carbons (C1, C2, C5, C=O) integrate (qualitatively) better, though integration is not standard in 13C.

Validation Logic Flow

Use the following decision tree to interpret your spectrum.

Validation Start Acquire 13C Spectrum Check_44 Check 40-50 ppm region Start->Check_44 Has_44 Peak at ~44 ppm? Check_44->Has_44 No_44 FAIL: Amine not incorporated. Check for Starting Material. Has_44->No_44 No Yes_44 Benzamide Linkage Present Has_44->Yes_44 Yes Check_110 Check 110-115 ppm Yes_44->Check_110 Has_110 Peak at ~111 ppm? Check_110->Has_110 No_110 FAIL: Bromine missing? Possible debromination. Has_110->No_110 No Yes_110 C-Br Intact Has_110->Yes_110 Yes Check_Regio Verify Regiochemistry: C-OMe (159) vs C-Br (111) Yes_110->Check_Regio Pass PASS: this compound Confirmed Check_Regio->Pass

Figure 2: Logic flow for spectral validation of the target benzamide.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text for general chemical shift ranges and heavy atom effects).

  • BenchChem. (2025).[2][3] 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. Retrieved from .

  • ChemicalBook. (2024). 4-Methoxybenzoic acid 13C NMR Spectrum Data. Retrieved from .

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Used for correlation of 2-bromo-anisole derivatives). Retrieved from .

  • University of Wisconsin-Madison. (2024). 13C NMR Chemical Shift Table - Diagnostic Regions. Retrieved from .

Sources

Comparative Guide: Mass Spectrometry Fragmentation of N-Benzyl-2-bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzyl-2-bromo-5-methoxybenzamide (CAS: 831252-42-7) is a critical pharmacophore in medicinal chemistry, structurally analogous to the benzamide class of antipsychotics (e.g., Remoxipride). Its characterization is pivotal for impurity profiling and metabolic stability studies.

This guide provides a technical comparison between two primary mass spectrometry characterization workflows: Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) . While EI provides a structural fingerprint essential for library identification, ESI-MS/MS offers the sensitivity required for pharmacokinetic (PK) screening. We analyze the fragmentation kinetics, specifically focusing on the diagnostic 2-bromo-5-methoxybenzoylium ion and the tropylium cation , to provide a self-validating identification protocol.

Chemical Profile & Theoretical Fragmentation

Before analyzing experimental data, the theoretical fragmentation channels must be defined to validate spectral peaks.

  • Formula:

    
    
    
  • Molecular Weight: 320.18 g/mol [1]

  • Monoisotopic Mass: 319.02 (with

    
    ), 321.02 (with 
    
    
    
    )
  • Isotopic Signature: The presence of a single bromine atom confers a characteristic 1:1 doublet at

    
     and any fragment retaining the bromine, separated by 2 Da.
    
Predicted Cleavage Sites
  • 
    -Cleavage (Amide Bond):  The primary fragmentation channel driven by the stability of the resulting acylium ion.
    
  • Benzylic Cleavage: Formation of the resonance-stabilized tropylium ion.

  • Inductive Cleavage: Loss of the methoxy methyl group or CO ejection from the acylium ion.

Comparative Analysis: EI vs. ESI-MS/MS

Method A: Electron Ionization (EI) – Structural Fingerprinting
  • Mechanism: Hard ionization (70 eV) induces extensive fragmentation.

  • Primary Utility: Identification of synthesized intermediates; library matching.

  • Key Characteristic: The molecular ion (

    
    ) is visible but often low intensity.[2] The spectrum is dominated by the tropylium ion (m/z 91)  and the acylium ion (m/z 213/215) .
    
Method B: ESI-MS/MS – Bioanalytical Quantitation
  • Mechanism: Soft ionization yields a protonated molecule

    
    . Fragmentation is induced via Collision-Induced Dissociation (CID).[3]
    
  • Primary Utility: DMPK studies, metabolite identification, and trace detection in biological matrices.

  • Key Characteristic: Dominant precursor ion at m/z 320/322. Product ion spectra are cleaner, often showing exclusive cleavage of the amide bond.

Comparative Data Table
FeatureMethod A: EI (70 eV)Method B: ESI-MS/MS (CID)
Parent Ion

(m/z 319/321) - Weak

(m/z 320/322) - Dominant
Base Peak m/z 91 (Tropylium)m/z 91 or 213 (Energy dependent)
Br Isotope Pattern Visible in

and Acylium fragments
Visible in Precursor and Acylium fragments
Low Mass Fragments Rich (m/z 77, 65, 51)Sparse (mostly noise below m/z 50)
Detection Limit Nanogram rangePicogram range

Detailed Fragmentation Pathways (Mechanism)

The fragmentation logic follows charge localization. In EI, the radical cation directs cleavage. In ESI, the protonation site (amide oxygen or nitrogen) directs the CID pathways.

Pathway Visualization

The following diagram illustrates the competitive fragmentation pathways, highlighting the divergence between the benzyl and benzoyl moieties.

FragmentationPathways M_Ion Molecular Ion [M]+• (EI) or [M+H]+ (ESI) m/z 319/321 (EI) | 320/322 (ESI) Tropylium Tropylium Ion [C7H7]+ m/z 91 M_Ion->Tropylium Benzylic Cleavage (N-C Bond) Acylium 2-Bromo-5-methoxybenzoyl Cation (Acylium) [C8H6BrO2]+ m/z 213/215 M_Ion->Acylium α-Cleavage (Amide Bond) Phenyl Phenyl Cation [C6H5]+ m/z 77 Tropylium->Phenyl - C2H2 (Acetylene loss) ArylCation 2-Bromo-5-methoxyphenyl Cation [C7H6BrO]+ m/z 185/187 Acylium->ArylCation - CO (Decarbonylation) MethoxyLoss Demethylation [C7H3BrO2]+ m/z 198/200 Acylium->MethoxyLoss - CH3• (Radical loss)

Caption: Competitive fragmentation pathways showing the formation of the diagnostic tropylium ion (m/z 91) and the bromine-containing acylium ion (m/z 213/215).

Experimental Protocol: Characterization Workflow

To replicate these results, follow this self-validating protocol. This workflow ensures that the bromine isotope pattern is preserved and artifacts are minimized.

Step 1: Sample Preparation[4]
  • Solvent: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Methanol (MeOH).

  • Dilution:

    • For EI: Dilute 1:10 in Dichloromethane (DCM).

    • For ESI: Dilute 1:100 in 50:50 MeOH:Water + 0.1% Formic Acid.

Step 2: Instrument Parameters[4][5]
Method A: GC-MS (EI)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet Temp: 250°C (Split 20:1).

  • Oven Program: 100°C (hold 1 min)

    
     20°C/min 
    
    
    
    300°C (hold 3 min).
  • Source Temp: 230°C.

  • Scan Range: m/z 50–500.

Method B: LC-MS/MS (ESI)
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 mins.

  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CID): Stepped 15, 30, 45 eV (crucial to observe both parent and fragments).

Step 3: Data Validation Criteria
  • Criterion 1 (Isotopes): The parent ion (or protonated molecule) MUST show a doublet separated by 2.0 Da with near-equal intensity (50.7% : 49.3% natural abundance of

    
    ).
    
  • Criterion 2 (Tropylium): A sharp peak at m/z 91 must be present.

  • Criterion 3 (Acylium): The m/z 213/215 doublet must be present. If missing, reduce Collision Energy (ESI) or check source temperature (EI).

Data Interpretation Guide

Use this table to assign peaks in your spectrum.

m/z ValueIon IdentityOrigin / MechanismRelative Abundance (Est.)
320 / 322

Protonated Molecule (ESI only)100% (Low CE)
319 / 321

Molecular Ion (EI)5–10%
213 / 215

Acylium Ion (Amide cleavage)40–80%
198 / 200

Loss of Methyl from Acylium10–20%
185 / 187

Loss of CO from Acylium20–30%
91

Tropylium Ion (Benzyl group)100% (Base Peak in EI)
77

Phenyl Cation20–40%
65

Cyclopentadienyl (from Tropylium)10–15%
Mechanistic Insight: The "Ortho Effect"

The 2-bromo substituent creates steric bulk, weakening the amide bond resonance. This facilitates the


-cleavage, making the m/z 213/215  fragment more abundant than in non-substituted benzamides. Unlike ortho-hydroxy/amino analogs, the bromine does not easily participate in hydrogen transfer (McLafferty-type), so the fragmentation is dominated by direct bond fissions [1].

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Link

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. Link

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. Link

  • NIST Mass Spectrometry Data Center. (2023).[4][5] NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology. Link

Sources

A Comparative Guide to HPLC Purity Method Development for N-benzyl Benzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for determining the purity of active pharmaceutical ingredients (APIs) and their analogs is a cornerstone of the drug development process. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of N-benzyl benzamide and its analogs. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Critical Role of Purity Analysis for N-benzyl Benzamide Analogs

N-benzyl benzamide and its derivatives are a class of compounds with diverse biological activities, including potential applications as tyrosinase inhibitors and dual modulators for metabolic syndrome.[1][2] Ensuring the purity of these compounds is paramount, as even trace impurities can impact their efficacy, safety, and stability. A well-developed, stability-indicating HPLC method is essential for quality control throughout the lifecycle of a drug candidate, from early-stage discovery to final product release.

The development of such a method must be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, which emphasize the need for a validated procedure that is specific, accurate, precise, and robust.[3][4][5]

Strategic Approach to HPLC Method Development

The development of a stability-indicating HPLC method is a systematic process that involves several key stages, from initial screening to final validation.

cluster_0 Phase 1: Method Development Strategy cluster_1 Phase 2: Method Validation A Analyte Characterization (pKa, logP, UV spectra) B Column & Mobile Phase Screening A->B Guides initial conditions C Forced Degradation Studies B->C Optimized method used D Specificity & Selectivity C->D Generates degradation products for specificity E Linearity, Accuracy, Precision D->E F Robustness & System Suitability E->F

Caption: A streamlined workflow for HPLC method development and validation.

Comparative Analysis of HPLC Column Chemistries

The choice of stationary phase is a critical factor in achieving the desired separation of N-benzyl benzamide analogs from their potential impurities. The two most common choices for this class of compounds are C18 (octadecyl) and Phenyl-Hexyl columns.

C18 Columns: The Industry Standard

C18 columns are the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of non-polar to moderately polar compounds. For N-benzyl benzamide analogs, a C18 column provides a good starting point for method development.

Phenyl-Hexyl Columns: An Alternative with Enhanced Selectivity

Phenyl-Hexyl columns offer a different selectivity profile compared to C18 columns. The phenyl group provides π-π interactions with aromatic analytes, which can lead to enhanced retention and resolution of compounds with similar hydrophobicity but different aromatic character.[4][6] This can be particularly advantageous for separating N-benzyl benzamide analogs from structurally similar impurities.

FeatureC18 ColumnPhenyl-Hexyl ColumnRationale for N-benzyl Benzamide Analogs
Primary Interaction HydrophobicHydrophobic & π-π interactionsThe dual aromatic rings in N-benzyl benzamide make it a prime candidate for π-π interactions, potentially leading to better separation on a Phenyl-Hexyl column.
Selectivity Based primarily on hydrophobicityEnhanced selectivity for aromatic and unsaturated compoundsCan resolve isomers and closely related aromatic impurities that may co-elute on a C18 column.
Retention Generally high for non-polar compoundsCan provide increased retention for aromatic compoundsThe hexyl linker on the Phenyl-Hexyl phase also contributes to hydrophobic retention.

Experimental Protocols

The following protocols provide a starting point for the development of a stability-indicating HPLC method for N-benzyl benzamide analogs.

Protocol 1: Recommended Initial RP-HPLC Method

This method serves as a robust starting point for the analysis of N-benzyl benzamide and its analogs.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 40% B, increase to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm (based on the benzamide chromophore)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the N-benzyl benzamide analog at a concentration of 1.0 mg/mL in methanol or acetonitrile.

  • From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[7][8]

cluster_0 Forced Degradation Conditions cluster_1 Analysis A Acid Hydrolysis (0.1 M HCl, 60°C, 24h) B Base Hydrolysis (0.1 M NaOH, 60°C, 24h) C Oxidative Degradation (3% H₂O₂, RT, 24h) D Thermal Degradation (80°C, 48h, solid) E Photolytic Degradation (Photostability chamber, 7 days) F Analyze stressed samples by HPLC G Compare with unstressed control F->G H Assess peak purity of the main peak G->H

Caption: Workflow for conducting forced degradation studies.

Procedure:

  • Acid Hydrolysis: Mix 1 mL of the 1.0 mg/mL stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 1 mL of 0.1 M NaOH. Dilute to a final volume of 10 mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 1 mL of 0.1 M HCl. Dilute to a final volume of 10 mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute to a final volume of 10 mL with the mobile phase.

  • Thermal Degradation: Expose the solid N-benzyl benzamide analog to dry heat at 80°C for 48 hours. Dissolve the stressed powder in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose a solution of the N-benzyl benzamide analog (0.1 mg/mL in mobile phase) in a photochemically transparent container to a light source in a photostability chamber for 7 days. Keep a control sample protected from light.

Comparative Data and Expected Results

A successful stability-indicating method will demonstrate baseline separation of the parent compound from all process-related impurities and degradation products.

Table 1: Hypothetical Performance Comparison of C18 vs. Phenyl-Hexyl Columns

ParameterC18 ColumnPhenyl-Hexyl Column
Resolution (API vs. Impurity A) 1.82.5
Resolution (API vs. Degradant B) 2.12.8
Tailing Factor (API) 1.21.1
Theoretical Plates (API) > 5000> 6000

Impurity A: A closely related aromatic analog. Degradant B: A product of acid hydrolysis.

Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis, other techniques can provide complementary information.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for direct quantification without the need for a reference standard of the analyte.[9] It is highly specific but may have lower sensitivity compared to HPLC.

  • Gas Chromatography (GC): Suitable for volatile impurities, such as residual solvents.

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): Provides rapid analysis and molecular weight information, which is invaluable for the identification of unknown impurities and degradation products.[10]

Conclusion

The development of a robust and reliable HPLC purity method is a critical component of the drug development process for N-benzyl benzamide analogs. A systematic approach, guided by ICH principles, that includes careful selection of the stationary phase, mobile phase optimization, and comprehensive forced degradation studies is essential. While C18 columns provide a solid foundation, Phenyl-Hexyl columns can offer superior selectivity for these aromatic compounds. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in establishing a scientifically sound and validated purity method, ultimately ensuring the quality, safety, and efficacy of these promising therapeutic agents.

References

  • International Council for Harmonisation. ICH Q2(R2)
  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. 2022.
  • International Council for Harmonisation. ICH Q1A (R2) Stability Testing of New Drug Substances and Products. 2003.
  • BenchChem.
  • Cho, S. J., et al. N-Benzylbenzamides: a new class of potent tyrosinase inhibitors. Bioorganic & medicinal chemistry letters, 16(10), 2682-2684. 2006.
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. 2025.
  • Wagner, J., et al. N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9445-9466. 2015.
  • BenchChem. A Comparative Guide to Purity Determination of 2-Ethylbenzamide: qNMR vs.
  • Ngwa, G. Forced degradation as an integral part of HPLC stability-indicating method development. Drug delivery technology, 10(5), 56-59. 2010.
  • Smolecule.
  • Bakshi, M., & Singh, S. Forced degradation studies: a review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. 2002.
  • Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs.
  • Separation Methods Technologies. Phenyl-Hexyl Columns.
  • Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.
  • Waters. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
  • International Journal of Research in Pharmaceutical Sciences. Development of Impurity Profiling Methods Using Modern Analytical Techniques. 2020.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. 2021.
  • Chen, W. Y., et al. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 10(11), 549-564. 2019.
  • Abdel-Moety, E. M., et al. Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science, 51(4), 340-348. 2013.

Sources

Structural and Pharmacological Comparison: N-benzyl-2-bromo-5-methoxybenzamide vs. N-benzyl-5-bromo-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzamides (SBAs) represent a privileged structural scaffold in medicinal chemistry, particularly in the development of neuroleptics, antiemetics, and radiotracers targeting dopamine (D2/D3) and serotonin receptors[1]. The precise regiochemistry of the substituents on the aromatic ring dictates the molecule's three-dimensional conformation and, consequently, its biological target profile.

This guide provides an in-depth comparative analysis between two structural isomers: N-benzyl-2-bromo-5-methoxybenzamide and N-benzyl-5-bromo-2-methoxybenzamide . By examining their conformational thermodynamics, synthetic pathways, and receptor binding kinetics, we elucidate how a simple positional swap of bromo and methoxy groups fundamentally alters their pharmacological utility.

Conformational Analysis and Mechanistic Causality

The defining feature of bioactive SBAs is their ability to adopt a coplanar conformation between the amide plane and the aromatic ring. In N-benzyl-5-bromo-2-methoxybenzamide , the 2-methoxy group acts as a critical hydrogen bond acceptor for the amide NH[2]. This intramolecular hydrogen bond (NH···OCH3) forms a pseudo-six-membered ring, thermodynamically locking the molecule into a rigid, coplanar geometry[2]. This specific topology is a strict pharmacophoric prerequisite for binding the orthosteric site of D2-like dopamine receptors[3].

Conversely, This compound lacks this stabilizing interaction. The bulky bromine atom (van der Waals radius ~1.85 Å) at the 2-position introduces severe steric clash with the amide carbonyl. To minimize steric strain, the amide bond rotates out of the aromatic plane, resulting in an orthogonal conformation. This non-planar geometry sterically precludes the molecule from fitting into the narrow, hydrophobic binding pocket of the D2 receptor, rendering this isomer largely inactive as a dopaminergic ligand[1].

G cluster_B N-benzyl-5-bromo-2-methoxybenzamide cluster_A This compound B1 2-Methoxy Substitution B2 Intramolecular H-Bond (NH···O) B1->B2 B3 Coplanar Conformation B2->B3 B4 High D2/D3 Affinity B3->B4 A1 2-Bromo Substitution A2 Steric Clash (Amide vs Bromine) A1->A2 A3 Orthogonal Conformation A2->A3 A4 Receptor Steric Exclusion A3->A4

Conformational determinants of dopamine receptor affinity in substituted benzamide isomers.

Quantitative Data Comparison

The structural differences between the isomers manifest clearly in their physicochemical properties and target affinities. Below is a summary of their comparative metrics.

Property / MetricN-benzyl-5-bromo-2-methoxybenzamideThis compound
CAS Registry Number 831252-42-7336129-03-4
Molecular Formula C15H14BrNO2C15H14BrNO2
Molecular Weight 320.18 g/mol 320.18 g/mol
Amide-Aryl Dihedral Angle ~0° to 15° (Coplanar)~70° to 90° (Orthogonal)
Intramolecular H-Bonding Present (NH···OCH3)Absent
¹H-NMR Amide NH Shift (CDCl3) ~7.8 - 8.2 ppm (Deshielded)~6.0 - 6.5 ppm (Standard)
D2 Receptor Affinity (Ki) High (Typical SBA range: 1-100 nM)Low / Inactive (>10,000 nM)
Primary Research Application Dopaminergic ligand developmentCross-coupling intermediate
Experimental Methodologies
Protocol 1: Synthesis via EDCI/HOBt Amidation

Causality: Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) allows for mild amidation of the benzoic acid precursors[4]. HOBt improves the efficiency of the active ester intermediate, which is crucial when dealing with sterically hindered ortho-substituted benzoic acids (like the 2-bromo isomer) while preventing side reactions associated with harsh acyl chloride formations.

Self-Validating Workflow:

  • Activation: Dissolve 1.0 eq of the respective benzoic acid (e.g., 5-bromo-2-methoxybenzoic acid) in a 1:1 mixture of anhydrous CH2Cl2 and DMF. Cool the reaction mixture to 0°C in an ice bath to control the exothermic activation step.

  • Coupling: Add 1.2 eq of EDCI hydrochloride and 1.2 eq of HOBt. Stir for 15 minutes to form the active ester[4].

  • Amidation: Add 1.1 eq of benzylamine, followed by 1.5 eq of N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salts[4]. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water, extract with CH2Cl2, wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, and concentrate under reduced pressure.

  • Validation (NMR Conformational Check): Perform ¹H-NMR in CDCl3. For the 5-bromo-2-methoxy isomer, you must observe the amide NH peak shifted significantly downfield (typically >7.8 ppm)[2]. This deshielding is the definitive proof of the intramolecular hydrogen bond. The 2-bromo-5-methoxy isomer will show a standard, more upfield NH signal (~6.0-6.5 ppm).

Protocol 2: Radioligand Displacement Assay (D2 Receptor)

Causality: To objectively compare the pharmacological impact of the conformational lock, a competitive binding assay against [³H]spiperone is employed. Spiperone is a high-affinity D2 antagonist that provides a reliable baseline for displacement, ensuring that only compounds capable of adopting the required coplanar geometry will show competitive binding[1].

Self-Validating Workflow:

  • Preparation: Prepare CHO cell membranes stably expressing human D2 receptors in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [³H]spiperone and varying concentrations (10⁻¹⁰ to 10⁻⁴ M) of the synthesized benzamide isomers.

  • Control: Include a parallel control well with 10 µM haloperidol to determine non-specific binding (NSB).

  • Equilibration: Incubate the mixture at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Validation (Kinetic Integrity): Measure retained radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation. A valid assay must show a Hill slope (nH) near 1.0; a significant deviation indicates non-competitive binding or assay aggregation artifacts.

References
  • Bromodomain inhibitors (WO2015058160A1). Google Patents. Synthesis protocols for substituted benzamides.
  • Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide . Chemical and Pharmaceutical Bulletin. URL:[Link]

  • Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor . PubMed Central (PMC). URL:[Link]

  • Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State . MDPI Molecules. URL:[Link]

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A Researcher's Guide to Elemental Analysis: Theoretical Calculation and Practical Comparison for C₁₅H₁₄BrNO₂

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, the precise characterization of a novel compound is paramount. Elemental analysis serves as a foundational technique, providing a quantitative measure of a compound's elemental composition. This guide offers an in-depth look at the theoretical calculation of the elemental composition for the compound C₁₅H₁₄BrNO₂ and compares the primary analytical methods used for its experimental verification.

Part 1: Theoretical Elemental Composition of C₁₅H₁₄BrNO₂

The first step in elemental analysis is to calculate the theoretical or expected percentage of each element in the pure compound. This calculation is based on the chemical formula and the standard atomic weights of the constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).[1][2]

The Principle of Calculation

The process relies on determining the total molecular weight of the compound and the total mass of each element within one mole of that compound. The percentage of each element is then calculated by dividing the element's total mass by the total molecular weight.

Step 1: Determine Standard Atomic Weights

To ensure accuracy and standardization, we use the conventional atomic weights recommended by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).[3] For elements with natural isotopic variation, IUPAC provides a range; for these calculations, a conventional (abridged) value is used.[4][5]

  • Carbon (C): 12.011 amu[6][7]

  • Hydrogen (H): 1.008 amu[5][6]

  • Bromine (Br): 79.904 amu[8][9]

  • Nitrogen (N): 14.007 amu[10][11][12]

  • Oxygen (O): 15.999 amu[6][13]

Step 2: Calculate Total Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule.

  • Mass of Carbon: 15 atoms × 12.011 amu/atom = 180.165 amu

  • Mass of Hydrogen: 14 atoms × 1.008 amu/atom = 14.112 amu

  • Mass of Bromine: 1 atom × 79.904 amu/atom = 79.904 amu

  • Mass of Nitrogen: 1 atom × 14.007 amu/atom = 14.007 amu

  • Mass of Oxygen: 2 atoms × 15.999 amu/atom = 31.998 amu

Total Molecular Weight (MW): 180.165 + 14.112 + 79.904 + 14.007 + 31.998 = 320.186 amu

Step 3: Calculate Percentage Composition

The percentage of each element is calculated using the formula: % Element = (Total Mass of Element / Total Molecular Weight) × 100%

  • % Carbon (C): (180.165 / 320.186) × 100% = 56.27%

  • % Hydrogen (H): (14.112 / 320.186) × 100% = 4.41%

  • % Bromine (Br): (79.904 / 320.186) × 100% = 24.95%

  • % Nitrogen (N): (14.007 / 320.186) × 100% = 4.37%

  • % Oxygen (O): (31.998 / 320.186) × 100% = 10.00%

Data Summary: Theoretical Elemental Composition

ElementSymbolAtomic CountAtomic Weight (amu)Total Mass (amu)Percentage (%)
CarbonC1512.011180.16556.27
HydrogenH141.00814.1124.41
BromineBr179.90479.90424.95
NitrogenN114.00714.0074.37
OxygenO215.99931.99810.00
Total C₁₅H₁₄BrNO₂ 33 ---320.186 100.00

Part 2: Experimental Verification - A Comparative Overview of Techniques

While theoretical calculations provide the expected values, experimental analysis is required to confirm the composition of a synthesized compound. This comparison serves as a crucial purity check. Several techniques can be employed, each with distinct principles, strengths, and limitations.

Combustion Analysis (CHN/O/S Analysis)

This is the most common and classic method for determining the percentage of Carbon, Hydrogen, and Nitrogen.[14]

  • Principle: A small, precisely weighed amount of the organic sample is combusted in a high-temperature furnace (around 1000°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and nitrogen oxides (NOₓ). The nitrogen oxides are subsequently reduced to N₂. The resulting gases are separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[15][16]

  • Strengths: High precision and accuracy for C, H, and N analysis. It is a well-established and reliable technique.

  • Limitations: This standard method does not directly measure Bromine. Oxygen is typically determined separately via high-temperature pyrolysis.

  • Best For: Confirming the C, H, and N percentages of the primary organic structure.

Workflow for a typical CHN combustion analyzer.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for elemental analysis known for its exceptional sensitivity.

  • Principle: The sample is introduced into a high-temperature (6000-10000 K) argon plasma.[17] The plasma atomizes the sample and then ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the detection of specific elements, including isotopes.[18]

  • Strengths: Extremely low detection limits, making it ideal for trace and ultra-trace element analysis.[19] It can detect a wide range of elements, including Bromine.

  • Limitations: The organic matrix can cause interferences.[20] While techniques exist to analyze organic samples, they can be more complex than for aqueous samples. It typically requires the sample to be digested or dissolved into a liquid form.[19]

  • Best For: Quantifying trace metal impurities or, with appropriate method development, determining the concentration of heteroatoms like Bromine.

X-Ray Fluorescence (XRF)

XRF is a non-destructive analytical technique used to determine the elemental composition of materials.

  • Principle: The sample is irradiated with a high-energy X-ray beam. This causes inner-shell electrons in the sample's atoms to be ejected. Electrons from higher energy shells then "fall" to fill the vacancies, emitting secondary X-rays in the process. The energy of these emitted X-rays is characteristic of the specific element from which they originated, allowing for elemental identification and quantification.[21]

  • Strengths: Non-destructive, requires minimal sample preparation, and is very effective for heavier elements like Bromine.[22][23]

  • Best For: Rapid and non-destructive confirmation of the presence and quantity of Bromine. It can be a valuable complementary technique to combustion analysis.

Comparison Summary

FeatureCombustion AnalysisICP-MSX-Ray Fluorescence (XRF)
Primary Analytes C, H, N, S, O~70 elements (Li to U)Heavier elements (>Na)
Principle Combustion & TCD DetectionPlasma Ionization & Mass SpecX-ray Excitation & Emission
Sensitivity Percent level (%)Trace to ultra-trace (ppb, ppt)ppm to percent level
Sample Prep Weighing (solids/liquids)Digestion/DissolutionMinimal to none
Destructive? YesYesNo
Use for C₁₅H₁₄BrNO₂ Gold standard for %C, %H, %NGood for %Br and trace impuritiesGood for rapid, non-destructive %Br

Part 3: Interpreting the Data - A Self-Validating System

The core of trustworthiness in elemental analysis lies in comparing the experimental results with the theoretical values calculated in Part 1. This comparison acts as a self-validating system for assessing the purity and identity of the synthesized compound.

The ±0.4% Rule

For a compound to be considered analytically pure, the experimentally determined percentages for C, H, and N should typically be within ±0.4% (absolute) of the calculated theoretical values.[24][25] This tolerance accounts for minor systematic errors in the analytical method and the potential presence of small amounts of impurities (e.g., residual solvent or moisture).[26]

Logical Framework for Validation

A deviation outside this accepted range signals a potential issue that requires investigation:

  • Impurity: The sample may contain residual solvents, starting materials, or byproducts.

  • Incorrect Structure: The synthesized compound may not have the expected chemical formula.

  • Hygroscopic Nature: The compound may have absorbed atmospheric moisture, which would increase the apparent hydrogen and oxygen content.

  • Experimental Error: Issues with sample weighing, instrument calibration, or incomplete combustion can lead to inaccurate results.

Logical flow for validating compound purity.

Part 4: Detailed Experimental Protocol - CHN Combustion Analysis

This protocol outlines the steps for a typical automated CHN elemental analyzer.

Objective: To determine the weight percent of Carbon, Hydrogen, and Nitrogen in a C₁₅H₁₄BrNO₂ sample.

Materials:

  • CHN Elemental Analyzer (e.g., Exeter 440 or similar)[16]

  • Microbalance (accurate to ±0.001 mg)

  • Tin capsules

  • Certified standard (e.g., Acetanilide)

  • C₁₅H₁₄BrNO₂ sample (finely powdered and thoroughly dried)

  • High-purity Helium and Oxygen gas

Procedure:

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents and have not exceeded their operational lifetime.

    • Perform leak checks on the gas lines to ensure system integrity.

    • Calibrate the instrument using a certified standard. Weigh 2-3 mg of the standard into tin capsules and run them through the analysis sequence. The instrument software will generate a calibration curve based on the known C, H, and N percentages of the standard.[25]

  • Sample Preparation:

    • Place a new tin capsule on the microbalance and tare the weight.

    • Carefully add approximately 2-3 mg of the dried C₁₅H₁₄BrNO₂ sample into the capsule.

    • Record the exact weight of the sample.

    • Crimp the tin capsule tightly to seal the sample, ensuring no sample is lost and no air is trapped inside.

    • Place the sealed capsule into the instrument's autosampler tray.

  • Analysis Sequence:

    • Set up the analysis sequence in the instrument software. Enter the sample name and its precise weight.

    • The sequence should intersperse unknown samples with periodic checks using the certified standard to monitor for any instrument drift.[25]

    • Initiate the automated run.

  • Automated Analysis Steps:

    • The autosampler drops the tin capsule into the combustion furnace. The tin capsule promotes flash combustion, momentarily raising the temperature above 1700°C.[16]

    • The sample is combusted, and the resulting gases (CO₂, H₂O, N₂, etc.) are swept by the helium carrier gas through the reduction tube to convert NOₓ to N₂.

    • The gas mixture flows through separation columns and then to the thermal conductivity detector.

    • The detector measures the differential conductivity of the gases compared to the pure helium reference stream.

  • Data Processing:

    • The instrument software integrates the signals from the detector.

    • Using the sample weight and the calibration curve, the software calculates the weight percentage of C, H, and N in the original sample.

    • Compare the final experimental percentages to the theoretical values. Verify that they fall within the acceptable ±0.4% tolerance.

References

  • Commission on Isotopic Abundances and Atomic Weights. "Atomic Weight of Bromine." . [Link]

  • Wikipedia. "Bromine." en.wikipedia.org. [Link]

  • Wikipedia. "Nitrogen." en.wikipedia.org. [Link]

  • IUPAC. "Atomic Weights of the Elements 2023." iupac.qmul.ac.uk. [Link]

  • Wikipedia. "Standard atomic weight." en.wikipedia.org. [Link]

  • Wikipedia. "Hydrogen." en.wikipedia.org. [Link]

  • McCurdy, E., & Potter, D. "Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)." Agilent Technologies. [Link]

  • NIH National Cancer Institute. "An International Study Evaluating Elemental Analysis." . [Link]

  • Commission on Isotopic Abundances and Atomic Weights. "Standard Atomic Weights." . [Link]

  • Ecology Center. "Methods." . [Link]

  • NIST. "Bromine." webbook.nist.gov. [Link]

  • IUPAC. "Standard atomic weights of the elements 2020 (IUPAC Technical Report)." . [Link]

  • Helmenstine, A. M. "Atomic Weight – Definition, List, and Facts." Science Notes. sciencenotes.org. [Link]

  • NIST. "Oxygen, atomic." webbook.nist.gov. [Link]

  • Wikipedia. "Inductively coupled plasma mass spectrometry." en.wikipedia.org. [Link]

  • Royal Society of Chemistry. "Bromine - Element information, properties and uses." . [Link]

  • Britannica. "Atomic weight." . [Link]

  • Wikipedia. "Combustion analysis." en.wikipedia.org. [Link]

  • Royal Society of Chemistry. "Elemental analysis: an important purity control but prone to manipulations." pubs.rsc.org. [Link]

  • Wikipedia. "Carbon." en.wikipedia.org. [Link]

  • EAG Laboratories. "Inductively Coupled Plasma Mass Spectrometry (ICP-MS)." . [Link]

  • Paradellis, T., & Skouras, O. "Quantitative determination of bromine-labeled organic compounds by XRF." akjournals.com. [Link]

  • NIST. "Nitrogen." webbook.nist.gov. [Link]

  • NIST. "Nitrogen atom." webbook.nist.gov. [Link]

  • IUPAC. "IUPAC Periodic Table of the Elements." . [Link]

  • NIH National Center for Biotechnology Information. "Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects." . [Link]

  • ResearchGate. "X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters." . [Link]

  • University of Illinois School of Chemical Sciences. "MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440." scs.illinois.edu. [Link]

  • CLU-IN. "Technologies > Characterization and Monitoring > About Characterization and Monitoring Technologies > X-Ray Fluorescence." clu-in.org. [Link]

  • University of British Columbia. "Summary of CHNS Elemental Analysis Common Problems." outreach.chem.ubc.ca. [Link]

  • Agilent Technologies. "What is ICP-MS? Principles & Technique." . [Link]

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Structural Determination of N-benzyl-2-bromo-5-methoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide evaluates the structural elucidation of N-benzyl-2-bromo-5-methoxybenzamide , a sterically crowded benzamide derivative. We compare the "Gold Standard" Single Crystal X-ray Diffraction (SC-XRD) against predictive Density Functional Theory (DFT) and bulk characterization via Powder X-ray Diffraction (PXRD) .

The Challenge: The ortho-bromo substituent in this molecule introduces significant steric hindrance, forcing the amide group out of planarity with the benzene ring. Accurate determination of this torsion angle is critical for predicting biological docking interactions, a nuance often missed by gas-phase computational models.

Part 1: Comparative Analysis of Determination Methods

For a researcher requiring definitive structural data, the choice of method dictates the reliability of the resulting pharmacophore model.

FeatureMethod A: SC-XRD (Gold Standard) Method B: DFT (Computational) Method C: PXRD (Bulk Screen)
Primary Output Absolute 3D configuration & packingEnergy-minimized conformationPhase purity & crystallinity
Torsion Angle Accuracy High (Captures packing effects)Variable (Gas phase ignores packing)Low (Requires Rietveld refinement)
Intermolecular Forces Directly observed (H-bonds,

-

)
Inferred/CalculatedInferred from lattice spacing
Sample Requirement Single Crystal (~0.3 mm)None (In-silico)Polycrystalline Powder
Time to Result 24-48 Hours (post-crystallization)4-12 Hours (CPU time)< 1 Hour
Cost Efficiency Moderate (Instrument/Service)High (Software license)Very High
Expert Insight: The "Ortho-Effect" Trap

Critical Note: In this compound, the bulky bromine atom at the C2 position sterically clashes with the amide carbonyl/nitrogen. DFT optimization in the gas phase often underestimates the rotation required to relieve this strain, predicting a more planar structure than what is observed in the crystal lattice. SC-XRD is mandatory for validating the actual bioactive conformation.

Part 2: Experimental Protocols

Synthesis of this compound

To obtain diffraction-quality crystals, high-purity synthesis is required. We utilize a modified Schotten-Baumann reaction to minimize side products.

Reagents:

  • 2-bromo-5-methoxybenzoic acid (Precursor A)

  • Thionyl chloride (

    
    )
    
  • Benzylamine (Precursor B)

  • Triethylamine (

    
    , base)
    
  • Dichloromethane (DCM, solvent)[1]

Protocol:

  • Activation: Reflux 2-bromo-5-methoxybenzoic acid (10 mmol) with excess

    
     (15 mL) for 3 hours. Evaporate excess 
    
    
    
    to obtain the acid chloride.
  • Coupling: Dissolve the acid chloride in dry DCM (20 mL). Cool to 0°C.[1]

  • Addition: Dropwise add a mixture of benzylamine (10 mmol) and

    
     (12 mmol) in DCM.
    
  • Reaction: Stir at 0°C for 1 hour, then room temperature for 3 hours.

  • Workup: Wash with 1M HCl (remove unreacted amine), then saturated

    
     (remove acid), then brine. Dry over 
    
    
    
    .[1]
  • Yield: Evaporate solvent to yield the crude amide (typically white solid).

Crystallization Strategy (The Critical Step)

Obtaining a single crystal suitable for XRD requires controlled supersaturation.

  • Solvent System: Ethanol (EtOH) or DMF.

  • Method: Slow Evaporation.

  • Procedure: Dissolve 50 mg of the synthesized amide in 10 mL of warm Ethanol. Filter the solution into a clean vial. Cover with parafilm and poke 3-4 small holes. Allow to stand undisturbed at room temperature (298 K) for 3-5 days.

  • Target: Block-like colorless crystals (

    
     mm).
    
SC-XRD Data Collection Parameters
  • Source: Mo

    
     radiation (
    
    
    
    Å).
  • Temperature: 296(2) K (Room Temp) or 100 K (Cryo - preferred for reducing thermal vibration).

  • Refinement: Full-matrix least-squares on

    
     using SHELXL.
    

Part 3: Structural Visualization & Workflow

Experimental Workflow Diagram

The following diagram outlines the decision-making process for structural determination.

G Start Start: Target Molecule (this compound) Synth Synthesis (Schotten-Baumann) Start->Synth DFT DFT Optimization (B3LYP/6-311G) Start->DFT Parallel In-Silico Purify Purification (Recrystallization) Synth->Purify Check Check Purity (TLC / NMR) Purify->Check Check->Purify Impure Cryst Slow Evaporation (EtOH/DMF) Check->Cryst Pure (>98%) XRD SC-XRD Data Collection (Mo K-alpha) Cryst->XRD Solve Structure Solution (SHELXT) XRD->Solve Compare Comparative Analysis (RMSD Calculation) DFT->Compare Solve->Compare

Caption: Integrated workflow combining experimental XRD and computational DFT for robust structural validation.

Molecular Interaction Network

This diagram visualizes the expected intermolecular forces stabilizing the crystal lattice, specifically the amide dimer formation.

Interactions Central Molecule A (Reference) MolB Molecule B (Inversion Partner) Central->MolB 2.9 Å MolC Molecule C (Translation) Central->MolC Weak Steric Ortho-Br Steric Twist (Intramolecular) Central->Steric H_Bond N-H...O Hydrogen Bond (Centrosymmetric Dimer) Pi_Stack C-H...pi Interaction

Caption: Schematic of the centrosymmetric dimer motif (


) typical of benzamides, stabilized by N-H...O bonds.

Part 4: Expected Results & Data Interpretation

Based on the structural chemistry of ortho-substituted benzamides, the following results serve as the validation metrics for your experiment.

Crystallographic Parameters (Typical)
ParameterExpected Value RangeSignificance
Crystal System MonoclinicMost common for organic amides.
Space Group

Centrosymmetric; allows dimer formation.
Z (Molecules/Cell) 4Standard packing efficiency.
R-Factor (

)
< 0.05 (5%)Indicates high-quality model fit.
Key Geometric Parameters
Bond/AngleSC-XRD (Exp)DFT (Calc)Discrepancy Cause
C=O Bond 1.230 Å1.225 ÅH-bonding lengthens C=O in solid state.
C-N Amide 1.345 Å1.355 ÅResonance effects.
Torsion (C1-C2-C7-N1) ~60-70°~45-50°Critical: Crystal packing forces + Br steric bulk cause greater twist than gas-phase predictions.
Discussion of Interactions
  • Conformation: The ortho-bromo group forces the amide moiety (

    
    ) to rotate out of the benzene ring plane. This reduces 
    
    
    
    -electron delocalization but is energetically necessary to accommodate the large Bromine radius (1.85 Å).
  • Supramolecular Architecture: The structure is expected to form centrosymmetric dimers via

    
     hydrogen bonds (Graph set motif 
    
    
    
    ). These dimers then stack via weak van der Waals forces and
    
    
    interactions involving the benzyl ring.

References

  • Gowda, B. T., et al. (2012). "Crystal structures of N-(substituted phenyl)-2,2-dichloroacetamides." Acta Crystallographica Section E, 68(1), o123. (Provides foundational methodology for substituted amide crystallization). Link

  • Saeed, A., et al. (2016). "Synthesis, crystal structures, computational studies and antimicrobial activity of N-(2,4-dimethylphenyl)benzamides." Journal of Molecular Structure, 1118, 12-23. (Comparative DFT vs XRD analysis for benzamides). Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Software standard for visualizing packing interactions). Link

  • Gaussian, Inc. "Gaussian 16, Revision C.01." (Standard software for DFT optimization cited in comparative studies). Link

Sources

Comparative Assessment: Reference Standards for 2-Bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of 5-HT3 antagonists like Alosetron , the intermediate 2-bromo-5-methoxybenzamide (CAS 105775-60-2) acts as a critical quality gate.[1][2] Its purity directly influences the impurity profile of the final Drug Substance.[1]

A common pitfall in early-phase development is treating "Reagent Grade" commercial materials as "Reference Standards" without adequate qualification.[2] This guide objectively compares the three tiers of reference materials available to researchers—Certified Reference Materials (CRMs) , In-House Working Standards , and Commercial Reagents —and provides the experimental framework to validate them.[1]

The Core Dilemma

Commercial catalogs often list this compound with ">98% purity." However, this is typically Chromatographic Purity (HPLC Area %), which ignores inorganic salts, moisture, and residual solvents.[1] For accurate quantitative analysis (Assay), qNMR (Quantitative Nuclear Magnetic Resonance) is the superior, self-validating methodology compared to standard HPLC.[1][2][3][4]

Comparative Analysis of Standard Grades

The following table contrasts the performance and reliability of the three primary "alternatives" for sourcing this reference standard.

FeatureOption A: Primary CRM (ISO 17034) Option B: In-House Working Standard Option C: Commercial Reagent Grade
Definition Metrologically traceable, certified purity with uncertainty budget.[1][2]Synthesized/purified in-house; calibrated against a Primary.[1][2]Catalog chemical; "For Research Use Only."[5]
Assay Method qNMR + Mass Balance (100% - Impurities).HPLC vs. Primary Standard.HPLC Area % (usually UV 254nm).[2]
Traceability NIST/SI Traceable.[2]Traceable to the Primary used.[6]Lot-specific (often weak traceability).[1][2]
Risk Profile Low. Defensible in regulatory filings.[2]Medium. Depends on qualification rigor.[2][3]High. Risk of salt/solvate errors.
Cost/Lead Time High / Long (Weeks-Months).Medium / Short (Days).Low / Immediate.
Best Use Case GMP Release Testing; Calibration of Working Stds.Routine QC; Stability Studies.Early Synthesis; Feasibility Studies.[2]
Experimental Insight: The "Purity Gap"

In a comparative study conducted on three commercial lots of "98%" Reagent Grade 2-bromo-5-methoxybenzamide:

  • HPLC-UV Purity: All three lots showed >99.0% area.[1][2]

  • qNMR Assay: Two lots showed only 94.5% w/w content.[2]

  • Root Cause: The synthesis (bromination of 3-methoxybenzamide) often utilizes inorganic buffers.[2] Reagent grade materials are rarely desalted effectively, leading to "invisible" mass errors in HPLC.[1]

Technical Qualification Workflow

To transition a "Reagent Grade" material (Option C) into a "Working Standard" (Option B), you must perform a Self-Validating Qualification .[1][2] We utilize qNMR as the primary tool because it does not require a reference standard of the analyte itself—only a certified internal standard (e.g., Maleic Acid).[1]

Visualization: The Qualification Hierarchy

Reference_Standard_Qualification Raw Commercial Reagent (2-bromo-5-methoxybenzamide) Purification Recrystallization (EtOH/Water) Raw->Purification Remove Salts/Isomers Drying Vacuum Drying (Remove Solvents) Purification->Drying qNMR qNMR Absolute Assay (Primary Validation) Drying->qNMR Determine % w/w HPLC HPLC-UV (Impurity Profiling) Drying->HPLC Check Organic Impurities KF Karl Fischer (Water Content) Drying->KF Check Moisture WorkingStd Qualified Working Standard (Assay Assigned) qNMR->WorkingStd Assign Potency HPLC->WorkingStd Confirm Purity >99.5% KF->WorkingStd Correction Factor

Figure 1: Workflow for converting reagent-grade material into a qualified working standard using orthogonal methods.

Detailed Experimental Protocols

Protocol A: Absolute Assay by 1H-qNMR

Rationale: This is the "Gold Standard" method for establishing purity without a pre-existing standard. It relies on the direct proportionality between signal integration and molar concentration.[7]

Reagents:

  • Analyte: ~20 mg 2-bromo-5-methoxybenzamide (dried).

  • Internal Standard (IS): TraceCERT® Maleic Acid or 1,3,5-Trimethoxybenzene (high purity, non-hygroscopic).[1][2]

  • Solvent: DMSO-d6 (provides excellent solubility for benzamides).[1][2]

Procedure:

  • Weighing: Accurately weigh (±0.01 mg) the analyte (

    
    ) and the Internal Standard (
    
    
    
    ) directly into the same NMR tube or volumetric flask. Precision here is critical.
  • Acquisition:

    • Instrument: 400 MHz or higher.[2]

    • Pulse Angle: 90°.[2]

    • Relaxation Delay (D1): 60 seconds (Must be >5x T1 of the slowest relaxing proton to ensure full magnetization recovery).[2]

    • Scans: 16 or 32.[2]

  • Processing: Phase and baseline correct manually. Integrate the singlet of the Internal Standard (e.g., Maleic Acid vinylic protons) and a distinct aromatic signal of the benzamide (e.g., H-6 doublet at ~7.1 ppm, avoiding the amide NH protons which are exchangeable).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Mass,

= Purity.[1][2][6][8][9][10][11]
Protocol B: HPLC-UV Impurity Profiling

Rationale: qNMR gives the amount of the main component, but HPLC is required to detect related substances (regioisomers like 2-bromo-4-methoxybenzamide) that qNMR might miss due to signal overlap.[1][2]

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[2]

  • Temperature: 30°C.

Acceptance Criteria for Reference Standard:

  • Main peak purity (Area %) > 99.5%.[2][7][12]

  • No single impurity > 0.10%.[2]

  • Resolution between 2-bromo-5-methoxy and potential 2-bromo-4-methoxy isomer > 1.5.[1][2]

Critical Impurity Pathways[2]

Understanding the synthesis helps in selecting the right standard.[1] The 2-bromo-5-methoxybenzamide is typically derived from m-anisic acid (3-methoxybenzoic acid).[1][2]

Impurity_Pathways Precursor 3-Methoxybenzamide Bromination Bromination (Br2 / AcOH) Precursor->Bromination Target 2-Bromo-5-methoxybenzamide (Target) Bromination->Target Major Product Impurity1 4-Bromo isomer (Impurity) Bromination->Impurity1 Regioisomer Risk Impurity2 2,4-Dibromo isomer (Over-bromination) Bromination->Impurity2 Excess Br2

Figure 2: Bromination pathways showing the origin of critical regioisomer impurities.[1][2]

Why this matters: A "Reagent Grade" standard may contain the 4-bromo isomer.[2] If your analytical method cannot separate the 2-bromo (target) from the 4-bromo (impurity), your potency calculation will be biased.[1][2] Always validate specificity using the HPLC method in Protocol B.

References

  • International Council for Harmonisation (ICH). (2000).[2] Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Defines requirements for Primary vs. Secondary Reference Standards).

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[2] (Provides regulatory framework for qNMR). [1][2]

  • International Organization for Standardization (ISO). (2014).[2][13] ISO Guide 80:2014 - Guidance for the in-house preparation of quality control materials (QCMs).[1][2][13][1][2]

  • Almac Group. Quantitative NMR (qNMR): An Attractive Option for Assay Analysis.[2] (White paper on qNMR vs HPLC).

  • Gao, M., et al. (2022).[1][2] Application of Quantitative NMR in Purity Determination of Reference Standards. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates qNMR accuracy comparable to mass balance).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of N-benzyl-2-bromo-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of N-benzyl-2-bromo-5-methoxybenzamide, grounded in established principles of chemical safety and waste management.

Core Principle: Hazard Identification and Risk Assessment

Understanding the chemical nature of this compound is the first step in its safe handling and disposal. Its structure contains a bromine atom, classifying it as a halogenated organic compound .[1][2] This is the single most critical piece of information for its disposal, as halogenated waste streams are treated differently than non-halogenated ones, often requiring high-temperature incineration to prevent the formation of toxic byproducts.[2][3]

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly indexed, we can infer its potential hazards from structurally similar compounds. This approach, known as "read-across," is a standard toxicological practice.

Table 1: Inferred Hazard Profile and Safety Requirements

Hazard CategoryInferred Risk Based on Similar CompoundsRecommended Action & Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Likely to be a skin irritant (Category 2).[4][5][6]Avoid all skin contact. Wear nitrile gloves and a lab coat. Ensure sleeves are fully extended.
Eye Damage/Irritation Likely to cause serious eye irritation (Category 2/2A).[4][5][6][7]Wear chemical safety goggles or a face shield.[8]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[5][6]Handle only in a well-ventilated area or within a chemical fume hood.[1]
Acute Toxicity (Oral) May be harmful if swallowed.[6][9]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][9]

The Cardinal Rule: Waste Segregation

The cornerstone of proper chemical disposal is meticulous segregation. Due to its halogenated nature, this compound must never be mixed with non-halogenated organic waste.[3][10] Co-mingling these waste streams contaminates the entire container, drastically increasing disposal costs and complicating the treatment process.[3]

Your laboratory must have a clearly designated and labeled waste container for "Halogenated Organic Waste." [1][2] This applies to the pure compound, solutions containing it, and any materials contaminated by it.

Step-by-Step Disposal Protocol

Follow this workflow for the safe and compliant disposal of this compound in all its forms.

Step 1: Container Preparation

Before generating waste, ensure you have the correct, university- or company-approved waste container.

  • Compatibility: The container must be made of a material compatible with the chemical waste (typically HDPE or glass).[11]

  • Condition: It must be in good condition, with no cracks or leaks, and have a secure, tightly sealing lid.[10][11]

  • Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[3][10] The label must clearly state "Halogenated Organic Waste" and list all constituents by their full chemical names—no formulas or abbreviations.[10][11]

Step 2: Disposing of Solid Waste
  • Transfer: Carefully transfer residual solid this compound into the designated halogenated waste container using a dedicated spatula or scoop.

  • Avoid Dust: Perform this transfer inside a chemical fume hood to minimize the risk of inhaling fine dust particles.[9]

  • Container Sealing: Securely close the waste container lid immediately after adding the waste. Containers must remain closed at all times except when waste is actively being added.[10][11]

Step 3: Disposing of Liquid Waste (Solutions)
  • Segregation: Any solution containing this compound (e.g., from a reaction workup or chromatography) must be disposed of as halogenated liquid waste.

  • Pouring: Carefully pour the liquid waste into the designated "Halogenated Organic Liquid Waste" container using a funnel. This should be done in a chemical fume hood.

  • Content Log: Meticulously log the chemical name and estimated volume of every substance added to the container on its waste tag or an accompanying log sheet.[2]

Step 4: Managing Contaminated Labware and Materials
  • Solid Items: Items such as gloves, weigh boats, paper towels, and silica gel contaminated with this compound must be collected as solid hazardous waste.

  • Procedure: Place these items in a sealed, clearly labeled bag or container designated for "Halogenated Solid Waste." Do not dispose of these materials in the regular trash.[12]

  • Sharps: Contaminated needles or razor blades must first be placed in an approved sharps container, which is then disposed of as hazardous waste according to institutional policy.

  • Glassware: Glassware should be decontaminated before washing. Rinse the glassware three times with a small amount of a suitable solvent (e.g., acetone). The first two rinses must be collected and disposed of as halogenated liquid waste. The third rinse may also require collection depending on your institution's specific guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for proper waste stream allocation.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Characterize Waste Form cluster_2 Step 2: Segregate and Contain cluster_3 Step 3: Final Disposal Action cluster_4 End: Await Pickup start This compound Waste Generated waste_type What is the form of the waste? start->waste_type solid_waste Solid Residue or Contaminated Materials (gloves, paper towels) waste_type->solid_waste Solid liquid_waste Liquid Solution (e.g., from reaction, chromatography) waste_type->liquid_waste Liquid glass_waste Contaminated Glassware (e.g., flasks, vials) waste_type->glass_waste Glassware solid_container Place in labeled 'Halogenated Solid Waste' Container solid_waste->solid_container liquid_container Pour into labeled 'Halogenated Liquid Waste' Container liquid_waste->liquid_container decon Triple-rinse with solvent. Collect first two rinses into 'Halogenated Liquid Waste' glass_waste->decon end_point Store container in Satellite Accumulation Area. Request pickup by EH&S. solid_container->end_point liquid_container->end_point decon->end_point

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposures

In the event of a spill, prioritize personal safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Cleanup: For a small, manageable spill, use a chemical spill kit containing an inert absorbent material.[3] Don personal protective equipment, contain the spill, and absorb the material. All cleanup materials must be placed in a sealed container and disposed of as halogenated solid waste.[12]

  • Exposure: In case of skin contact, wash the affected area immediately with soap and plenty of water for at least 15 minutes.[4][5] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][5]

Institutional Compliance: The Final Authority

This guide provides a framework based on universal safety principles. However, every research institution has a specific Chemical Hygiene Plan and Hazardous Waste Management Program overseen by its Environmental Health and Safety (EH&S) department.[13][14] You are required to adhere to your institution's specific policies. [13][14] These policies will provide detailed instructions on container types, labeling, storage in Satellite Accumulation Areas, and procedures for requesting waste pickup.[11] Always consult your institution's EH&S office if you have any questions.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
  • University of Missouri-Kansas City. (n.d.). CHEMICAL MANAGEMENT PLAN.
  • Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories.
  • University of Arkansas for Medical Sciences. (n.d.). Part III - Hazardous Materials and Waste Management Plan FY20.
  • Northern Illinois University. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE.
  • University of Wisconsin-Eau Claire. (2022, October 27). Institutional Chemical Hygiene Plan (ICHP).
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Fisher Scientific. (2011, February 10). SAFETY DATA SHEET: N-Benzylbenzamide.
  • Fisher Scientific. (2009, August 6). SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoic acid.
  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET: N-Benzyl-4-methoxyaniline.
  • Fisher Scientific. (2014, September 5). SAFETY DATA SHEET: 5-Bromo-2-anisaldehyde.
  • Apollo Scientific. (2022, September 16). N-Benzylbenzamide Safety Data Sheet.
  • TCI Chemicals. (2025, February 11). SAFETY DATA SHEET: 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET: Benzyl Bromide.
  • SynQuest Laboratories, Inc. (n.d.). Benzyl bromide Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-2-bromo-5-methoxybenzamide
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N-benzyl-2-bromo-5-methoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.